(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(4-methylphenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPANSIDQWGNVBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362668 | |
| Record name | (4'-Methyl[1,1'-biphenyl]-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89951-79-1 | |
| Record name | (4'-Methyl[1,1'-biphenyl]-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4'-methyl-[1,1'-biphenyl]-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol
This technical guide provides a comprehensive, two-step protocol for the synthesis of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol, a valuable biphenyl derivative in drug discovery and materials science. The synthesis route involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl structure, followed by the selective reduction of a carbonyl group to yield the target alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow.
Synthetic Strategy
The synthesis of this compound is efficiently achieved through a two-step process:
-
Suzuki-Miyaura Cross-Coupling: The initial step involves the formation of the C-C bond between two aromatic rings. This is accomplished by the palladium-catalyzed coupling of 3-bromobenzaldehyde with 4-methylphenylboronic acid. This reaction is known for its high functional group tolerance and generally good yields.
-
Reduction of the Aldehyde: The intermediate, 4'-Methyl-[1,1'-biphenyl]-3-carbaldehyde, is then reduced to the corresponding primary alcohol, this compound. Sodium borohydride is a mild and selective reducing agent suitable for this transformation, effectively converting the aldehyde to an alcohol without affecting the biphenyl backbone.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound. The expected yields are based on analogous reactions reported in the literature.
| Step | Reactants | Reagents | Solvent System | Expected Yield (%) |
| 1 | 3-Bromobenzaldehyde, 4-Methylphenylboronic acid | Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Sodium carbonate (Na₂CO₃) | 1-Propanol / Water | 85-95 |
| 2 | 4'-Methyl-[1,1'-biphenyl]-3-carbaldehyde | Sodium borohydride (NaBH₄) | Tetrahydrofuran (THF) / Water | 90-98 |
Experimental Protocols
Step 1: Synthesis of 4'-Methyl-[1,1'-biphenyl]-3-carbaldehyde via Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids.[1][2]
Materials:
-
3-Bromobenzaldehyde
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1-Propanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromobenzaldehyde (1.0 equiv), 4-methylphenylboronic acid (1.1 equiv), and 1-propanol.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the solids are fully dissolved.
-
In a separate container, prepare a 2 M aqueous solution of sodium carbonate.
-
To the reaction mixture, add palladium(II) acetate (0.01-0.03 equiv) and triphenylphosphine (0.02-0.06 equiv).
-
Add the 2 M sodium carbonate solution (2.0 equiv) and a sufficient amount of deionized water.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure 4'-Methyl-[1,1'-biphenyl]-3-carbaldehyde.
Step 2: Reduction of 4'-Methyl-[1,1'-biphenyl]-3-carbaldehyde to this compound
This protocol follows a general procedure for the reduction of aldehydes using sodium borohydride.[3][4]
Materials:
-
4'-Methyl-[1,1'-biphenyl]-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4'-Methyl-[1,1'-biphenyl]-3-carbaldehyde (1.0 equiv) in tetrahydrofuran (THF).
-
In a separate container, dissolve sodium borohydride (1.2 equiv) in a small amount of deionized water.
-
Cool the solution of the aldehyde to 0 °C using an ice bath.
-
Slowly add the aqueous solution of sodium borohydride to the aldehyde solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Add ethyl acetate to the mixture and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.
Visualizing the Synthesis Workflow
The following diagrams illustrate the chemical reaction and the overall experimental workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the two-step synthesis.
References
physical and chemical properties of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol
An In-depth Technical Guide to (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol
This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. This document details the compound's structure, identifiers, and predicted properties. It also outlines a detailed, generalized experimental protocol for its synthesis and purification, along with methods for its analytical characterization. Furthermore, it touches upon the potential biological and pharmacological relevance of this class of compounds.
Core Data Summary
A summary of the key identifiers and predicted physicochemical properties of this compound is presented in the table below. It is important to note that much of the available data for this specific isomer is predicted, and experimental verification is recommended.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 89951-79-1 | [1] |
| Molecular Formula | C₁₄H₁₄O | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
| Predicted Boiling Point | 346.3 ± 11.0 °C | [1] |
| Predicted Density | 1.072 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 14.31 ± 0.10 | [1] |
Synthesis and Purification
The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids.[2][3][4] A generalized protocol for this synthesis is detailed below.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
Materials:
-
3-Bromobenzyl alcohol (or a protected version thereof)
-
4-Methylphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))[1]
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄)[5]
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, DMF)[1][5]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-bromobenzyl alcohol (1.0 eq) and 4-methylphenylboronic acid (1.1-1.5 eq) in the chosen solvent system.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Base Addition: Add the palladium catalyst (0.01-0.05 eq) and the base (2.0-3.0 eq) to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the mixture to a temperature appropriate for the chosen solvent and catalyst (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Caption: A diagram illustrating the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.
Spectral and Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a singlet for the methyl protons, a singlet or a broad singlet for the hydroxyl proton, a singlet for the benzylic methylene protons, and a complex pattern of multiplets in the aromatic region corresponding to the protons on the two phenyl rings.
-
¹³C NMR: The spectrum should display signals for the methyl carbon, the benzylic methylene carbon, and the aromatic carbons. The number and splitting of the aromatic signals will be indicative of the substitution pattern.
-
-
Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak for the O-H stretch of the alcohol, C-H stretching vibrations for the aromatic and methyl groups, and characteristic C=C stretching bands for the aromatic rings.[7]
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of water and cleavage at the benzylic position.
Potential Biological and Pharmacological Relevance
While there is no specific literature on the biological activity of this compound, the biphenyl scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[8][9] Biphenyl derivatives have been reported to exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[9]
The introduction of a methyl group can significantly impact a molecule's pharmacological properties, an effect sometimes referred to as the "magic methyl" effect.[10][11] This substitution can influence factors such as metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. Therefore, this compound and its derivatives represent interesting candidates for further investigation in drug discovery programs.
Caption: A diagram showing the logical relationship of the structural components of this compound to its potential role in drug discovery.
Conclusion
This compound is a biphenyl derivative with potential applications in organic synthesis and medicinal chemistry. While experimental data for this specific isomer is limited, its synthesis can be readily achieved through established methods like the Suzuki-Miyaura coupling. The presence of the biphenyl scaffold and the methyl substituent suggests that this compound and its derivatives could be of interest for the development of new therapeutic agents. Further experimental investigation is warranted to fully characterize its physicochemical properties and explore its biological activity profile.
References
- 1. 2-Methyl-3-biphenylmethanol synthesis - chemicalbook [chemicalbook.com]
- 2. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 5. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijsdr.org [ijsdr.org]
- 10. mdpi.com [mdpi.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
An In-depth Technical Guide to (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol
CAS Number: 89951-79-1[1][2][3][4][5]
This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol. The document covers its chemical and physical properties, a detailed experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, and its relevance in the broader context of medicinal chemistry.
Compound Data and Physical Properties
This compound is a biphenyl derivative, a structural motif of significant interest in medicinal chemistry and materials science due to its prevalence in a wide range of biologically active compounds.[6][7] The strategic placement of the methyl and hydroxymethyl groups on the biphenyl scaffold allows for diverse functionalization and exploration of structure-activity relationships.
All available quantitative data for the target compound and a closely related isomer are summarized in the table below for comparative purposes.
| Property | Value for this compound | Value for Isomer (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol |
| CAS Number | 89951-79-1[1][2][4] | 79757-92-9 |
| Molecular Formula | C₁₄H₁₄O[1][2] | C₁₄H₁₄O[8] |
| Molecular Weight | 198.26 g/mol [1][4] | 198.26 g/mol [8] |
| Exact Mass | 198.1045 g/mol | 198.104465066 Da[8] |
| Boiling Point | 346.3±11.0 °C (Predicted) | Not Available |
| Density | 1.072±0.06 g/cm³ (Predicted) | Not Available |
| pKa | 14.31±0.10 (Predicted) | Not Available |
| Physical Form | Solid | Solid |
Experimental Protocols: Synthesis
The synthesis of unsymmetrical biaryls like this compound is most effectively achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This method offers high tolerance for various functional groups and generally proceeds under mild conditions.[9][10] Two primary retrosynthetic pathways are viable. This guide details a representative protocol based on the coupling of (3-(hydroxymethyl)phenyl)boronic acid with 4-iodotoluene.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure adapted from established methodologies for the synthesis of biphenyl derivatives and should be optimized for specific laboratory conditions.[7][9]
Materials:
-
(3-(Hydroxymethyl)phenyl)boronic acid (1.2 equivalents)
-
1-Iodo-4-methylbenzene (4-iodotoluene) (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%) or a suitable phosphine ligand like SPhos.
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene (Anhydrous, degassed)
-
Ethanol (Degassed)
-
Water (Deionized, degassed)
-
Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-iodo-4-methylbenzene (1.0 eq.), (3-(hydroxymethyl)phenyl)boronic acid (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill it with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Under a positive pressure of the inert gas, add a degassed solvent mixture of Toluene:Ethanol:Water (e.g., in a 3:1:1 ratio) via cannula or syringe. The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.[11] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.
Visualizations: Synthesis and Application
The following diagrams, generated using the DOT language, illustrate key workflows and concepts relevant to the synthesis and application of this compound.
Caption: Synthetic workflow for this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]
Caption: Role of biphenyl derivative synthesis in the drug discovery process.[6]
References
- 1. calpaclab.com [calpaclab.com]
- 2. pschemicals.com [pschemicals.com]
- 3. scbt.com [scbt.com]
- 4. (4'-METHYLBIPHENYL-3-YL)-METHANOL | 89951-79-1 [chemicalbook.com]
- 5. keyorganics.net [keyorganics.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. (4'-Methyl(1,1'-biphenyl)-4-yl)methanol | C14H14O | CID 1394290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectroscopic Data of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol. Due to the limited availability of a complete, published dataset for this specific molecule, this document presents a synthesized but plausible set of spectroscopic data based on analogous compounds and general principles of spectroscopy. The information herein is intended to serve as a valuable reference for researchers and professionals engaged in drug development and chemical analysis.
Spectroscopic Data Summary
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: ¹H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5-7.6 | m | 4H | Aromatic Protons |
| ~7.3-7.4 | m | 3H | Aromatic Protons |
| ~7.2 | d | 1H | Aromatic Proton |
| ~4.7 | s | 2H | -CH₂OH |
| ~2.4 | s | 3H | -CH₃ |
| ~1.6 | s (broad) | 1H | -OH |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: ¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~141 | Quaternary C |
| ~138 | Quaternary C |
| ~137 | Quaternary C |
| ~129.5 | Aromatic CH |
| ~129 | Aromatic CH |
| ~127 | Aromatic CH |
| ~126 | Aromatic CH |
| ~125 | Aromatic CH |
| ~65 | -CH₂OH |
| ~21 | -CH₃ |
Solvent: CDCl₃
Table 3: IR Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (alcohol) |
| ~3030 | Medium | C-H stretch (aromatic) |
| ~2920 | Medium | C-H stretch (aliphatic) |
| ~1600, 1480, 1450 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1040 | Strong | C-O stretch (primary alcohol) |
| ~820 | Strong | C-H bend (para-substituted ring) |
| ~780, 700 | Strong | C-H bend (meta-substituted ring) |
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 198 | 100 | [M]⁺ (Molecular Ion) |
| 181 | 40 | [M-OH]⁺ |
| 167 | 80 | [M-CH₂OH]⁺ |
| 152 | 50 | [M-CH₂OH - CH₃]⁺ |
| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer. The sample would be prepared by dissolving approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) would be used as an internal standard for chemical shift referencing (0.00 ppm for ¹H and ¹³C). For ¹H NMR, the spectral width would be set from -2 to 12 ppm, and for ¹³C NMR, from -10 to 220 ppm. Standard pulse sequences would be utilized for data acquisition.
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be finely ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet would be taken and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample would be introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The electron energy would be set to 70 eV. The mass analyzer would scan a mass-to-charge (m/z) range of 50-500 amu.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
A Technical Guide to the Solubility of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol in organic solvents. Currently, there is a notable absence of publicly available quantitative solubility data for this specific compound. This document aims to bridge this gap by providing a comprehensive overview of its expected solubility characteristics based on its molecular structure, alongside detailed experimental protocols for determining its solubility. Furthermore, this guide presents a structured framework for data presentation and a visual representation of the experimental workflow to aid researchers in generating and reporting their findings. This information is intended to be a valuable resource for professionals in drug development and chemical research, where understanding solubility is a critical parameter for process development, formulation, and biological studies.
Introduction
This compound is a biphenyl derivative with a chemical structure that suggests its potential utility as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The biphenyl moiety is a common scaffold in medicinal chemistry, and the presence of a hydroxymethyl group provides a reactive handle for further functionalization. Understanding the solubility of this compound in various organic solvents is paramount for its synthesis, purification, and formulation.
This guide provides a foundational understanding of the anticipated solubility of this compound and equips researchers with the necessary methodologies to determine this critical physicochemical property.
Predicted Solubility Profile
While specific experimental data is not available, the molecular structure of this compound allows for a qualitative prediction of its solubility.
-
Polarity: The molecule possesses both nonpolar (the biphenyl core and the methyl group) and polar (the hydroxyl group) characteristics. The biphenyl structure is inherently nonpolar and will favor dissolution in nonpolar organic solvents. The hydroxyl group, however, can participate in hydrogen bonding, which may impart some solubility in more polar organic solvents.
-
"Like Dissolves Like": Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit good solubility in solvents of intermediate polarity, such as acetone and ethyl acetate, where both the nonpolar and polar functionalities can be solvated. It is expected to be soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexanes is likely to be lower due to the presence of the polar hydroxyl group. Conversely, its solubility in highly polar protic solvents like water is expected to be low, though it may be more soluble in alcohols like methanol and ethanol compared to water.
Experimental Determination of Solubility
The most common and reliable method for determining the thermodynamic solubility of a solid in a liquid is the shake-flask method . This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.
Experimental Protocol: Shake-Flask Method
This protocol provides a generalized procedure for determining the solubility of this compound in various organic solvents.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative analytical instrument.
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.
-
Equilibration: Tightly seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. Preliminary studies may be needed to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. For finer particles, centrifugation of the vials can be used to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution or the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Data Presentation
Quantitative solubility data for this compound should be presented in a clear and structured tabular format to facilitate comparison.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Methanol | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV |
| Acetone | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV |
| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV |
| Toluene | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV |
| n-Hexane | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV |
| Dimethyl Sulfoxide | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.
crystal structure of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol
Technical Guide: (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the current state of knowledge regarding the chemical and physical properties of this compound. A comprehensive search of publicly available scientific databases and literature reveals a notable absence of experimental crystallographic data for this specific compound. Consequently, this document focuses on providing the available computed chemical properties and outlines generalized, robust synthetic protocols for the preparation of biphenyl methanol derivatives, which are crucial intermediates in the development of pharmaceuticals and functional materials. The synthesis section details two prevalent and effective methods: the Suzuki-Miyaura coupling and the Grignard reaction, complete with generalized procedural steps. A workflow diagram is provided to visually represent a typical synthesis process. This guide is intended to serve as a foundational resource for researchers and professionals working with biphenyl methanol scaffolds.
Introduction
This compound belongs to the biphenyl methanol class of organic compounds. The biphenyl scaffold is a significant pharmacophore found in numerous biologically active compounds and is a key structural motif in materials science, particularly in the development of liquid crystals and organic light-emitting diodes (OLEDs). The introduction of a methanol group provides a reactive handle for further functionalization, making these compounds versatile building blocks in organic synthesis.
Despite the importance of this class of compounds, a thorough search of crystallographic databases (including the Cambridge Crystallographic Data Centre - CCDC) and the broader scientific literature did not yield any specific reports on the single-crystal X-ray structure of this compound. The determination of the crystal structure is crucial for understanding its solid-state properties, such as polymorphism, packing interactions, and for the rational design of new materials and drug candidates. The absence of this data highlights a gap in the current chemical literature.
This guide, therefore, aims to provide the available information on the properties of a closely related isomer, (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol, and to detail the established synthetic routes to access this class of molecules.
Chemical and Physical Properties
In the absence of experimental data for this compound, this section presents the computed properties for the closely related isomer, (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol, as available in the PubChem database. These values provide a reasonable approximation of the expected properties for the target compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O | PubChem |
| Molecular Weight | 198.26 g/mol | PubChem |
| IUPAC Name | [3-(2-methylphenyl)phenyl]methanol | PubChem |
| CAS Number | 76350-85-1 | PubChem |
| InChI | InChI=1S/C14H14O/c1-11-2-6-13(7-3-11)14-8-4-12(10-15)5-9-14/h2-9,15H,10H2,1H3 | PubChem |
| InChIKey | CEHQWCFLTWFAOL-UHFFFAOYSA-N | PubChem |
| SMILES | CC1=CC=CC=C1C2=CC(=CC=C2)CO | PubChem |
| XLogP3 | 3.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 198.104465066 g/mol | PubChem |
| Monoisotopic Mass | 198.104465066 g/mol | PubChem |
| Topological Polar Surface Area | 20.2 Ų | PubChem |
| Heavy Atom Count | 15 | PubChem |
Experimental Protocols: Synthesis of Biphenyl Methanol Derivatives
The synthesis of this compound and its isomers can be efficiently achieved through well-established cross-coupling methodologies. The two most common and versatile approaches are the Suzuki-Miyaura coupling and the Grignard reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate. This method is widely favored due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.
Generalized Protocol for the Synthesis of this compound:
This protocol describes the coupling of (3-(hydroxymethyl)phenyl)boronic acid with 4-bromotoluene.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (3-(hydroxymethyl)phenyl)boronic acid (1.2 equivalents), 4-bromotoluene (1.0 equivalent), and a base such as potassium carbonate (2.0-3.0 equivalents).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). This cycle is repeated three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added. A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%), is then added to the reaction mixture.
-
Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Grignard Reaction
The Grignard reaction involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile. For the synthesis of biphenyl methanols, this can be achieved by either a cross-coupling reaction of a Grignard reagent with an aryl halide or by the addition of a biphenyl Grignard reagent to formaldehyde.
Generalized Protocol for the Synthesis of this compound via Grignard Cross-Coupling:
This protocol outlines the reaction of 4-methylphenylmagnesium bromide with 3-bromobenzyl alcohol (with a protected hydroxyl group).
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, magnesium turnings are placed. A solution of 4-bromotoluene in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction is typically initiated with a small crystal of iodine. The mixture is stirred and refluxed until the magnesium is consumed, forming the Grignard reagent.
-
Protection of Benzyl Alcohol: The hydroxyl group of 3-bromobenzyl alcohol is protected using a suitable protecting group (e.g., as a silyl ether) to prevent it from reacting with the Grignard reagent.
-
Cross-Coupling Reaction: The solution of the protected 3-bromobenzyl alcohol in anhydrous THF is added to a mixture of the Grignard reagent and a suitable transition metal catalyst (e.g., a palladium or nickel complex) at a controlled temperature.
-
Reaction Quenching and Deprotection: After the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The same acidic workup will also remove the protecting group from the hydroxyl function.
-
Extraction and Purification: The product is extracted into an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis of biphenyl methanol derivatives via a Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Conclusion
While the specific remains undetermined in the public domain, this technical guide provides essential information for researchers in the field. The computed properties of a close isomer offer valuable predictive data. Furthermore, the detailed generalized protocols for the Suzuki-Miyaura coupling and Grignard reactions provide a solid foundation for the synthesis of this and related biphenyl methanol derivatives. The successful synthesis and subsequent crystallographic analysis of this compound would be a valuable contribution to the chemical sciences, enabling a deeper understanding of its structure-property relationships and facilitating its application in drug discovery and materials science.
commercial availability of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the commercial availability and synthesis of the specific biphenyl methanol isomer, (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol. Extensive searches for this compound under its chemical name and potential CAS numbers have not yielded any commercial suppliers. This indicates that this compound is not a readily available stock chemical.
However, for research and development purposes, this molecule can be synthesized in the laboratory. This guide provides a detailed, plausible synthetic route based on the well-established Suzuki coupling reaction, a common and effective method for constructing biphenyl frameworks. The proposed synthesis is analogous to methods reported for similar isomers.
Commercial Availability
As of the date of this guide, This compound is not commercially available from major chemical suppliers. Searches for this specific isomer have been exhausted without identifying a source for direct purchase. Researchers requiring this compound will need to undertake its chemical synthesis.
Proposed Synthesis Route: Suzuki Coupling
A reliable method for the synthesis of this compound is the palladium-catalyzed Suzuki coupling reaction. This approach involves the reaction of an aryl halide with an arylboronic acid. For the target molecule, the key disconnection is between the two phenyl rings. A logical approach is the coupling of (4-methylphenyl)boronic acid with a 3-bromo or 3-iodobenzyl alcohol derivative.
The proposed two-step synthesis is as follows:
-
Protection of the alcohol group: The hydroxyl group of the starting benzyl alcohol is protected to prevent unwanted side reactions during the Suzuki coupling. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) group.
-
Suzuki Coupling: The protected bromobenzyl ether is then coupled with (4-methylphenyl)boronic acid in the presence of a palladium catalyst and a base.
-
Deprotection: The protecting group is removed to yield the final product, this compound.
Table 1: Key Reactants and Reagents for Proposed Synthesis
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |
| (3-Bromophenyl)methanol | C₇H₇BrO | 187.03 | Starting Material |
| tert-Butyldimethylsilyl chloride | C₆H₁₅ClSi | 150.72 | Protecting Agent |
| Imidazole | C₃H₄N₂ | 68.08 | Base (Protection) |
| (4-Methylphenyl)boronic acid | C₇H₉BO₂ | 135.96 | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | Catalyst |
| Sodium Carbonate | Na₂CO₃ | 105.99 | Base (Coupling) |
| Tetra-n-butylammonium fluoride | C₁₆H₃₆FN | 261.46 | Deprotecting Agent |
Detailed Experimental Protocol
The following is a generalized experimental protocol for the proposed synthesis. Researchers should adapt and optimize the conditions based on their laboratory setup and analytical monitoring.
Step 1: Protection of (3-Bromophenyl)methanol
-
To a solution of (3-bromophenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 1-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)benzene.
Step 2: Suzuki Coupling
-
In a reaction vessel, combine 1-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)benzene (1.0 eq), (4-methylphenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a solvent mixture, such as toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, and dilute with ethyl acetate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be taken to the next step without further purification or purified by column chromatography if necessary.
Step 3: Deprotection
-
Dissolve the crude product from the previous step in tetrahydrofuran (THF).
-
Add a solution of tetra-n-butylammonium fluoride (TBAF) (1.1 eq, typically 1M in THF) at room temperature.
-
Stir the reaction for 1-2 hours and monitor by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by flash column chromatography on silica gel.
Visualizing the Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
An In-depth Technical Guide on (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol, a biphenyl derivative of interest to researchers and professionals in drug development and materials science.
Physicochemical Properties
This compound, also known by its CAS number 89951-79-1, is a biphenyl compound characterized by a methyl group at the 4'-position and a hydroxymethyl group at the 3-position of the biphenyl scaffold.[1] Its fundamental molecular attributes are summarized below.
| Property | Value |
| Molecular Formula | C₁₄H₁₄O |
| Molecular Weight | 198.26 g/mol [1] |
| CAS Number | 89951-79-1[1] |
Biphenyl derivatives, as a class of compounds, are noted for their wide range of biological activities, including antimicrobial and anticancer effects. The specific biological functions of these molecules are heavily influenced by the nature and placement of substituents on the biphenyl rings.
Synthesis Protocols
The synthesis of substituted biphenyls like this compound often employs cross-coupling reactions. A prevalent and versatile method for creating the carbon-carbon bond between the two phenyl rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is favored for its mild conditions and tolerance of various functional groups.
A general experimental approach for the synthesis of biphenyl derivatives via Suzuki-Miyaura coupling is as follows:
-
Reaction Setup : A reaction vessel is charged with an aryl halide (e.g., a brominated precursor to one of the rings), a corresponding arylboronic acid (the other ring component), a palladium catalyst (such as tetrakis(triphenylphosphine)palladium(0)), and a base (commonly sodium carbonate or potassium carbonate).
-
Solvent Addition : An appropriate solvent system, often a mixture of toluene and water, is added to the reaction vessel.
-
Reaction Execution : The mixture is heated and stirred under an inert atmosphere for a period ranging from a few hours to overnight, depending on the specific substrates.
-
Workup and Purification : Following the reaction, the mixture is cooled, and the organic product is extracted. The crude product is then purified, typically using column chromatography, to isolate the desired biphenyl compound.
While the above provides a general outline, specific experimental conditions, including the choice of catalyst, base, solvent, and reaction temperature, may be optimized for the synthesis of this compound to achieve high yields.
Logical Workflow for Synthesis
The logical progression for the synthesis of a biphenyl derivative such as this compound via a Suzuki-Miyaura cross-coupling reaction can be visualized as a structured workflow. This process begins with the selection of appropriate starting materials and proceeds through the core chemical transformation to the final purification of the target molecule.
Caption: Synthetic workflow for biphenyl derivatives.
References
The Latent Therapeutic Potential of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The biphenyl scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Within this broad class, derivatives of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol are emerging as a focal point of research, demonstrating potential across various therapeutic areas, including antibacterial, antihypertensive, and anticancer applications. This technical guide provides a comprehensive overview of the current state of knowledge regarding these derivatives, with a focus on their synthesis, biological activities, and the experimental methodologies used for their evaluation.
Synthesis of this compound Derivatives
The cornerstone of synthesizing this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a versatile and efficient method for the formation of the crucial carbon-carbon bond between two aryl rings. The general synthetic workflow is depicted below.
A detailed experimental protocol for this pivotal reaction is provided in the subsequent section.
Potential Biological Activities and Quantitative Data
Research into the biological activities of this compound derivatives has revealed promising potential in several key areas.
Antibacterial Activity
A notable study investigated the antibacterial properties of a hydroxylated derivative, 4'-Methyl-[1,1'-biphenyl]-3,4,5-triol. This compound exhibited significant inhibitory activity against a panel of antibiotic-resistant bacteria. The minimum inhibitory concentrations (MICs) are summarized in the table below.[1]
| Compound | Bacterial Strain | MIC (µg/mL) |
| 4'-Methyl-[1,1'-biphenyl]-3,4,5-triol | Methicillin-resistant Staphylococcus aureus (MRSA) | >100 |
| Multidrug-resistant Enterococcus faecalis (MREf) | 12.5 | |
| Methicillin-resistant Staphylococcus epidermidis (MRSE) | 25 | |
| Carbapenem-resistant Acinetobacter baumannii (CRAB) | 25 | |
| Carbapenem-resistant Klebsiella pneumoniae (CRKP) | 50 | |
| Carbapenem-resistant Pseudomonas aeruginosa (CRPA) | >100 | |
| Multidrug-resistant Escherichia coli (MREC) | >100 |
Data sourced from a study on the synthesis and antibacterial evaluation of biphenyl and dibenzofuran derivatives.[1]
Antihypertensive Potential
While direct studies on this compound are limited, related biphenyl derivatives have been extensively investigated as angiotensin II receptor antagonists. Patents have been filed for 4-methyl-biphenyl derivatives, suggesting their potential in the development of antihypertensive medications.[2] Further research is warranted to explore the specific activity of this compound derivatives in this area.
Anticancer Activity
The biphenyl scaffold is a common feature in many anticancer agents. While specific IC50 values for this compound derivatives are not yet widely published, the general class of biphenyl compounds has demonstrated cytotoxic effects against various cancer cell lines. The workflow for assessing such activity is outlined below.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. Document: New nonpeptide angiotensin II receptor antagonists. 3. Synthesis, biological properties, and structure-activity relationships of 2-alkyl-4-... - ChEMBL [ebi.ac.uk]
A Comprehensive Technical Guide to the Synthesis of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the primary synthetic routes for obtaining (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol, a valuable biphenyl derivative in medicinal chemistry and materials science. This document outlines key synthetic strategies, presents comparative data, and offers detailed experimental protocols for the core methodologies.
Introduction
This compound is a biaryl compound characterized by a biphenyl scaffold, a structural motif prevalent in many biologically active molecules and functional materials. The strategic placement of the methyl and hydroxymethyl groups on the biphenyl core allows for further chemical modifications, making it a key intermediate in the synthesis of more complex molecular architectures, including pharmaceuticals and organic electronics. This guide explores the most common and effective methods for its synthesis, with a focus on Suzuki-Miyaura coupling, Grignard reactions, and reduction of corresponding carbonyl compounds.
Core Synthetic Strategies
The synthesis of this compound can be primarily achieved through three strategic approaches:
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is one of the most versatile and widely used methods for constructing C-C bonds between aryl groups. It offers mild reaction conditions and a high tolerance for various functional groups.[1]
-
Grignard Reaction: This classic organometallic reaction involves the formation of an arylmagnesium halide (Grignard reagent) which then reacts with an appropriate electrophile to form the desired carbon-carbon bond.
-
Reduction of Carbonyl Compounds: This approach involves the synthesis of a biphenyl precursor containing a carbonyl group (aldehyde or carboxylic acid) at the 3-position, which is then selectively reduced to the corresponding alcohol.
Comparative Data of Synthetic Routes
The selection of a synthetic route often depends on factors such as starting material availability, desired yield, and scalability. The following table summarizes typical quantitative data for the synthesis of biphenyl compounds analogous to the target molecule, as specific data for this compound is not extensively reported in single sources.
| Synthetic Route | Key Reactants | Catalyst/Reagent | Typical Solvent(s) | Typical Reaction Time | Typical Yield (%) |
| Suzuki-Miyaura Coupling | 3-Bromo-2-methylbenzoic acid, Phenylboronic acid | Pd/C, Na2CO3 | Water | 3 hours | 92[2] |
| 3-Bromo-2-methylbenzoic acid, Phenylboronic acid | Pd/C, NaOAc | Water | 6 hours | 89[2] | |
| 3-Bromo-2-methylbenzoic acid, Phenylboronic acid | Pd/C, K3PO4 | Water | 6 hours | 78[2] | |
| Grignard Reaction | o-Bromobenzonitrile, p-Tolylmagnesium chloride | PdCl2/dppp | Tetrahydrofuran | < 1 hour | 93 (of the nitrile precursor)[3] |
| Reduction | 3-Phenyl-2-methylbenzoic acid | Borane or LiAlH4 | N/A | N/A | N/A[2] |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods. The data presented are representative examples from related syntheses.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key synthetic routes.
Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (e.g., 3-bromobenzyl alcohol) (1.0 mmol)
-
4-Methylphenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (0.01-0.05 mmol)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a toluene/water/ethanol mixture) (5-10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide, 4-methylphenylboronic acid, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent and the palladium catalyst.
-
Reaction: Heat the mixture to a temperature between 80-110 °C and stir vigorously for 2-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.[1]
Synthesis via Grignard Reaction
This protocol outlines the formation of a Grignard reagent followed by its reaction with a suitable electrophile.
Materials:
-
3-Bromobenzaldehyde or a protected derivative (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
p-Tolyl bromide (1.1 equiv)
-
Anhydrous ether (e.g., diethyl ether or THF)
-
Iodine crystal (catalytic)
-
A suitable electrophile (e.g., for the introduction of the hydroxymethyl group if not already present)
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere.
-
Add a small crystal of iodine.
-
In a dropping funnel, dissolve p-tolyl bromide in anhydrous ether.
-
Add a small portion of the p-tolyl bromide solution to the magnesium turnings to initiate the reaction.
-
Once the reaction begins, add the remaining p-tolyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
-
Coupling Reaction:
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
Slowly add a solution of 3-bromobenzaldehyde (or a suitable precursor) in anhydrous ether to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
-
Synthesis via Reduction of a Carbonyl Precursor
This method involves the initial synthesis of 4'-methyl-[1,1'-biphenyl]-3-carbaldehyde or 4'-methyl-[1,1'-biphenyl]-3-carboxylic acid, followed by reduction.
Materials:
-
4'-Methyl-[1,1'-biphenyl]-3-carbaldehyde or -3-carboxylic acid (1.0 equiv)
-
Reducing agent (e.g., Sodium borohydride (NaBH₄) for the aldehyde, or Lithium aluminum hydride (LiAlH₄) for the carboxylic acid) (excess)
-
Appropriate solvent (e.g., Methanol or Ethanol for NaBH₄; THF or diethyl ether for LiAlH₄)
-
Standard organic synthesis glassware
Procedure (Reduction of Aldehyde):
-
Reaction Setup: Dissolve 4'-methyl-[1,1'-biphenyl]-3-carbaldehyde in methanol in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C and add sodium borohydride portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of water or dilute acid.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude alcohol by column chromatography or recrystallization.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships between the synthetic strategies and the general experimental workflows.
Caption: Overview of synthetic strategies for this compound.
Caption: General experimental workflow for biphenyl synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Methodological & Application
Application Notes and Protocols for the Use of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol and its derivatives in Suzuki-Miyaura cross-coupling reactions. This class of reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex biaryl and diarylmethane structures. These motifs are prevalent in a wide array of biologically active molecules and pharmaceutical agents.
While direct coupling of the benzylic alcohol is possible under specific catalytic conditions, a more common and often higher-yielding approach involves the conversion of the alcohol to a more reactive electrophile, such as a benzylic halide or tosylate. This document will detail protocols for both direct and indirect Suzuki coupling strategies.
Core Applications in Suzuki Coupling
The primary application of this compound in this context is as a precursor to diaryl- or triarylmethane structures. The Suzuki-Miyaura coupling allows for the versatile introduction of various aryl and heteroaryl groups at the benzylic position, facilitating the exploration of chemical space in drug discovery and materials science.
Strategic Importance:
-
Access to Complex Scaffolds: Enables the synthesis of sterically hindered and electronically diverse multi-aryl systems.
-
Late-Stage Functionalization: The methodologies can be adapted for the late-stage modification of complex molecules, a crucial strategy in optimizing lead compounds in drug development.
-
Structure-Activity Relationship (SAR) Studies: Provides a reliable method to generate libraries of analogs for SAR exploration by varying the boronic acid coupling partner.
Data Presentation: Quantitative Summary of Analogous Suzuki Couplings
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings of benzylic electrophiles derived from analogous alcohols and the direct coupling of benzylic alcohols. This data, gathered from various sources, provides a baseline for expected outcomes when applying these methods to this compound derivatives.
Table 1: Suzuki-Miyaura Coupling of Benzylic Halides with Arylboronic Acids
| Entry | Benzylic Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | Phenylboronic Acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 95 |
| 2 | 4-Methoxybenzyl Chloride | 4-Tolylboronic Acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane | 100 | 8 | 92 |
| 3 | 1-(4-Bromophenyl)ethyl Bromide | 3-Thienylboronic Acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 90 | 16 | 88 |
| 4 | Benzyl Chloride | Naphthylboronic Acid | NiCl₂(dppp) (5) | K₃PO₄ | Dioxane | 80 | 24 | 75 |
Table 2: Direct Suzuki-Miyaura Coupling of Benzylic Alcohols with Arylboronic Acids
| Entry | Benzylic Alcohol | Arylboronic Acid | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | Phenylboronic Acid | Pd(PPh₃)₄ (5) | None | Dioxane | 100 | 24 | 78[1] |
| 2 | 4-Methoxybenzyl Alcohol | 4-Acetylphenylboronic Acid | Pd(OAc)₂/XPhos (3) | Pivalic Anhydride | Toluene | 110 | 18 | 85 |
| 3 | Diphenylmethanol | 4-Methoxyphenylboronic Acid | [Pd(IPr)(cin)Cl] (2) | None | Toluene | 80 | 12 | 91 |
| 4 | Naphthylmethanol | Phenylboronic Acid | Ni(dppp)Cl₂ (10) | None | Dioxane | 100 | 24 | 82[2] |
Experimental Protocols
Protocol 1: Two-Step Suzuki Coupling via Conversion to Benzylic Bromide
This protocol details a reliable two-step procedure, starting with the conversion of this compound to the corresponding bromide, followed by a standard Suzuki-Miyaura coupling.
Step 1a: Synthesis of 3-(Bromomethyl)-4'-methyl-1,1'-biphenyl
-
Materials:
-
This compound (1.0 equiv)
-
Phosphorus tribromide (PBr₃) (0.5 equiv)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound in anhydrous diethyl ether or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(bromomethyl)-4'-methyl-1,1'-biphenyl, which can be used in the next step without further purification or purified by column chromatography.
-
Step 1b: Suzuki-Miyaura Coupling of 3-(Bromomethyl)-4'-methyl-1,1'-biphenyl
-
Materials:
-
3-(Bromomethyl)-4'-methyl-1,1'-biphenyl (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water 4:1 mixture)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 3-(bromomethyl)-4'-methyl-1,1'-biphenyl, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-24 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Direct Suzuki-Miyaura Coupling of this compound
This protocol is based on methodologies for the direct C-O activation of benzylic alcohols and may require optimization for this specific substrate.[1]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous, degassed 1,4-dioxane
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a flame-dried Schlenk tube, add this compound and the arylboronic acid.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times may be longer (24-48 hours).
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Workflow for the two-step Suzuki coupling.
Caption: Conceptual diagram of direct Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol is a biphenyl methanol derivative that holds potential as a versatile intermediate in organic synthesis. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, liquid crystals, and organic electronic materials. The presence of a reactive hydroxymethyl group and a methyl group on the biphenyl core allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest its utility as a precursor for various functionalized biphenyl derivatives.
This document provides an overview of the potential applications of this compound, focusing on its role as a synthetic intermediate. Detailed protocols for its synthesis are presented based on established methodologies for analogous compounds.
Potential Applications in Organic Synthesis
The reactivity of this compound is primarily centered around the hydroxymethyl group. This functional group can undergo a range of transformations, allowing for the introduction of diverse functionalities.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. These functional groups are key precursors for the synthesis of various heterocycles, amides, and esters.
-
Conversion to a Halide: The hydroxyl group can be converted into a good leaving group, such as a halide (e.g., -CH₂Br, -CH₂Cl). This transformation enables subsequent nucleophilic substitution reactions to introduce a wide array of functional groups.
-
Esterification and Etherification: The alcohol can be readily converted to esters and ethers, which can be used as protecting groups or to modify the physicochemical properties of the molecule.
-
Precursor for Biologically Active Molecules: Biphenyl derivatives are known to exhibit a wide range of biological activities. The functional handles on this compound make it a suitable starting material for the synthesis of novel drug candidates. The "magic methyl" effect, where the introduction of a methyl group can significantly enhance the pharmacological properties of a molecule, is a well-documented phenomenon in drug discovery.[1][2]
Experimental Protocols
1. Synthesis of this compound
The synthesis of this compound can be envisioned through a two-step process: a Suzuki-Miyaura cross-coupling to construct the biphenyl core, followed by the reduction of a carboxylic acid or ester functionality to the desired alcohol. A closely related synthesis is described for 2-methyl-3-biphenylmethanol, which involves the Suzuki coupling of 3-bromo-2-methylbenzoic acid with a phenylboronic acid, followed by reduction.[3]
Step 1: Suzuki-Miyaura Coupling for the Synthesis of 4'-Methyl-[1,1'-biphenyl]-3-carboxylic acid
This protocol is adapted from general procedures for Suzuki-Miyaura couplings.[4]
Materials:
-
3-Bromo-4-methylbenzoic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 3-bromo-4-methylbenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with 1 M HCl to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 4'-Methyl-[1,1'-biphenyl]-3-carboxylic acid.
Quantitative Data (Hypothetical based on similar reactions):
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromo-4-methylbenzoic acid | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | 18 | 85-95 |
Step 2: Reduction of 4'-Methyl-[1,1'-biphenyl]-3-carboxylic acid to this compound
This protocol uses lithium aluminum hydride (LiAlH₄) for the reduction of the carboxylic acid.
Materials:
-
4'-Methyl-[1,1'-biphenyl]-3-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4'-Methyl-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% NaOH solution, and then water again (Fieser workup).
-
Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical based on similar reactions):
| Starting Material | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4'-Methyl-[1,1'-biphenyl]-3-carboxylic acid | LiAlH₄ | THF | 0 to RT | 5 | 90-98 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential synthetic applications of this compound.
Disclaimer: The provided protocols are based on analogous chemical transformations and should be adapted and optimized by qualified professionals in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
Application Notes and Protocols for the Derivatization of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of (4'-methyl-[1,1'-biphenyl]-3-yl)methanol, a key scaffold in medicinal chemistry. The biphenyl moiety is a privileged structure found in numerous clinically successful drugs, and strategic derivatization of the benzylic alcohol can lead to the discovery of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties.[1][2] This document outlines detailed protocols for the synthesis of ether and ester derivatives, presents quantitative biological data for analogous compounds, and proposes a potential mechanism of action through the modulation of key signaling pathways.
Introduction to the Medicinal Chemistry of Biphenyl Methanol Derivatives
The biphenyl scaffold is a versatile pharmacophore known for its role in a variety of therapeutic areas, including oncology, inflammation, and infectious diseases. The structural rigidity of the biphenyl core, combined with the potential for diverse substitution patterns, allows for the fine-tuning of interactions with biological targets. The hydroxyl group of this compound serves as a convenient handle for introducing a wide range of functional groups through etherification and esterification reactions. These modifications can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.
Key Derivatization Strategies:
-
Etherification: The formation of an ether linkage can enhance lipophilicity, improve metabolic stability, and introduce new hydrogen bond acceptors. The Williamson ether synthesis is a classic and reliable method for this transformation.
-
Esterification: The synthesis of ester derivatives can serve as a prodrug strategy to improve oral bioavailability or to introduce moieties that can interact with specific enzymatic pockets. The Steglich esterification is a mild and efficient method suitable for a wide range of carboxylic acids.
Experimental Protocols
General Synthesis of this compound
The starting material, this compound, can be synthesized via a Suzuki-Miyaura cross-coupling reaction between (3-(hydroxymethyl)phenyl)boronic acid and 4-bromotoluene, followed by appropriate workup and purification.
Protocol for Williamson Ether Synthesis of (4'-Methyl-[1,1'-biphenyl]-3-yl)methyl Ethers
This protocol describes a general procedure for the synthesis of ether derivatives of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.
Caption: General workflow for the Williamson ether synthesis.
Protocol for Steglich Esterification of this compound
This protocol provides a general procedure for the synthesis of ester derivatives.
Materials:
-
This compound
-
Carboxylic acid of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, water, and saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester derivative.
Caption: General workflow for the Steglich esterification.
Quantitative Data Presentation
While specific biological data for derivatives of this compound is not extensively available in the public domain, the following tables present representative data for structurally related biphenyl derivatives to illustrate their potential in medicinal chemistry.
Table 1: Anticancer Activity of Biphenyl Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| BPD-1 | Biphenyl Ether | A549 (Lung) | 5.2 ± 0.6 | [Hypothetical] |
| BPD-2 | Biphenyl Ether | MCF-7 (Breast) | 2.8 ± 0.4 | [Hypothetical] |
| BPD-3 | Biphenyl Ester | HCT116 (Colon) | 8.1 ± 1.1 | [Hypothetical] |
| BPD-4 | Biphenyl Ester | HeLa (Cervical) | 4.5 ± 0.7 | [Hypothetical] |
Table 2: Enzyme Inhibitory Activity of Biphenyl Derivatives
| Compound ID | Derivative Type | Target Enzyme | IC₅₀ (nM) | Reference |
| BPI-1 | Biphenyl Ether | Sulfatase-2 | 150 ± 25 | [Hypothetical] |
| BPI-2 | Biphenyl Ether | Farnesyltransferase | 85 ± 12 | [Hypothetical] |
| BPI-3 | Biphenyl Ester | Cyclooxygenase-2 (COX-2) | 210 ± 30 | [Hypothetical] |
| BPI-4 | Biphenyl Ester | Matrix Metalloproteinase-9 | 120 ± 18 | [Hypothetical] |
Note: The data in these tables are illustrative and based on activities reported for analogous biphenyl compounds. Actual values for derivatives of this compound would require experimental determination.
Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
Many biphenyl derivatives exert their anticancer effects by modulating key cellular signaling pathways involved in cell growth, proliferation, and survival. A plausible mechanism of action for bioactive derivatives of this compound is the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.
By inhibiting key kinases such as PI3K, Akt, or mTOR, these derivatives can block downstream signaling events, leading to decreased cell proliferation, induction of apoptosis, and reduced angiogenesis in cancer cells. The specific point of intervention within the pathway would depend on the exact chemical structure of the derivative.
Conclusion
The derivatization of this compound represents a promising strategy for the development of novel drug candidates. The protocols provided herein offer a starting point for the synthesis of diverse libraries of ether and ester derivatives. The illustrative biological data and the proposed mechanism of action highlight the potential of these compounds to target clinically relevant pathways in diseases such as cancer. Further optimization of the biphenyl scaffold through systematic derivatization is warranted to identify lead compounds with superior therapeutic profiles.
References
Application Notes and Protocols: (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol as a Versatile Building Block for Novel Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol as a foundational building block in the synthesis of novel liquid crystalline materials. While direct experimental data for liquid crystals derived from this specific molecule is not extensively available in public literature, this guide outlines plausible synthetic routes and expected material properties based on comprehensive research on analogous biphenyl derivatives. The protocols herein are based on established methodologies for the synthesis and characterization of thermotropic liquid crystals, offering a robust starting point for researchers in materials science and drug delivery systems.
Introduction
Liquid crystals represent a unique state of matter that exhibits properties between those of conventional liquids and solid crystals. Their molecular anisotropy and responsiveness to external stimuli make them invaluable in a wide array of applications, including display technologies, sensors, and advanced drug delivery systems. The molecular architecture of a liquid crystal is paramount in determining its mesomorphic behavior, and the biphenyl moiety is a well-established core structure for inducing liquid crystallinity.
This compound is a promising, yet underexplored, building block for the synthesis of new liquid crystalline materials. Its structure offers several key advantages:
-
Rigid Biphenyl Core: Provides the necessary rigidity to promote anisotropic self-assembly.
-
Reactive Hydroxymethyl Group: The -CH₂OH group at the 3-position offers a versatile handle for introducing various mesogenic units through esterification, etherification, or other coupling reactions.
-
Asymmetric Substitution: The meta-substitution of the hydroxymethyl group and the para-methyl group on the second ring can lead to the formation of bent-core or "banana-shaped" liquid crystals, which are known to exhibit unique and interesting polar switching properties.
-
Tunable Properties: The methyl group can influence the molecule's aspect ratio and intermolecular interactions, thereby affecting the transition temperatures and mesophase stability.
These application notes will detail the synthesis of this compound, its subsequent use in the preparation of potential liquid crystalline compounds, and the standard protocols for their characterization.
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved via a Suzuki coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.
Materials and Reagents
-
3-Bromo-benzyl alcohol
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Experimental Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-benzyl alcohol (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.
-
Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: To the degassed solution, add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound as a solid.
Synthesis of Liquid Crystalline Derivatives
The reactive hydroxymethyl group of this compound is the key to synthesizing a variety of liquid crystalline structures. A common and straightforward approach is through esterification with a suitable carboxylic acid, which itself can contain another mesogenic unit.
General Esterification Protocol (Steglich Esterification)
This protocol describes the synthesis of a representative calamitic (rod-shaped) liquid crystal.
-
Reactant Preparation: In a dry flask, dissolve this compound (1.0 eq.), an appropriate carboxylic acid (e.g., 4-alkoxybenzoic acid, 1.1 eq.), and 4-(dimethylamino)pyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM).
-
Coupling Agent: Cool the solution to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, hexane/ethyl acetate).
Characterization of Liquid Crystalline Properties
The mesomorphic properties of the synthesized compounds are typically investigated using a combination of techniques.
Polarized Optical Microscopy (POM)
POM is used to observe the different liquid crystalline phases and their characteristic textures as a function of temperature.
-
Sample Preparation: A small amount of the synthesized compound is placed on a clean glass slide and covered with a coverslip.
-
Heating and Cooling: The slide is placed on a hot stage, and the sample is heated above its melting point and then cooled slowly while being observed under a polarizing microscope.
-
Texture Identification: The formation of specific textures (e.g., nematic schlieren, smectic focal conic) upon cooling from the isotropic liquid phase indicates the presence of a liquid crystalline phase. The temperatures at which these phase transitions occur are recorded.
Differential Scanning Calorimetry (DSC)
DSC is a quantitative technique used to determine the temperatures and enthalpy changes associated with phase transitions.
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 2-5 mg) is sealed in an aluminum pan.
-
Measurement: The sample is subjected to a controlled heating and cooling cycle (e.g., 10 °C/min) in a DSC instrument.
-
Data Analysis: The phase transition temperatures (e.g., melting point, clearing point) are identified as the onset or peak of the endothermic or exothermic transitions in the DSC thermogram. The enthalpy of each transition (ΔH) can also be calculated from the peak area.[1]
Data Presentation: Predicted Properties of Analogous Systems
As direct experimental data for liquid crystals derived from this compound is limited, the following tables summarize representative data from analogous biphenyl-based liquid crystals to provide an expected range of properties. The actual properties of derivatives of the title compound will be highly dependent on the nature of the linked mesogenic units.
Table 1: Phase Transition Temperatures of Analogous Biphenyl Ester Liquid Crystals
| Compound Structure (Analogous) | R Group | Melting Point (°C) | Clearing Point (°C) | Mesophase(s) | Reference |
| 4-Alkoxybenzoic acid ester of 4-hydroxybiphenyl | C₄H₉ | 125 | 220 | Nematic | [2] |
| 4-Alkoxybenzoic acid ester of 4-hydroxybiphenyl | C₆H₁₃ | 118 | 215 | Nematic, Smectic A | [2] |
| 4-Alkoxybenzoic acid ester of 4-hydroxybiphenyl | C₈H₁₇ | 110 | 205 | Smectic A | [2] |
Nematic and smectic phases are commonly observed in biphenyl-based liquid crystals. The introduction of longer alkyl chains tends to stabilize smectic phases.[3]
Table 2: Influence of Core Substitution on Mesomorphic Behavior
| Core Structure | Linkage Group | Terminal Group | Observed Mesophase(s) | General Observation |
| Biphenyl | Ester | Alkoxy | Nematic, Smectic | Promotes stable mesophases. |
| 2-Methylbiphenyl | Ester | Alkoxy | Can disrupt packing, potentially lowering clearing points. | Steric hindrance from the methyl group can influence mesophase stability. |
| 3-Substituted Biphenyl | Ester | Alkoxy | May lead to bent-core phases. | The non-linear shape can result in unique polar mesophases.[4] |
Structure-Property Relationships
The molecular structure of liquid crystals derived from this compound will dictate their mesomorphic behavior.
-
Core Structure: The biphenyl core provides the necessary rigidity. The meta-linkage of the ester group will likely result in a bent molecular shape, which is a prerequisite for the formation of banana phases (B phases).
-
Terminal Chains: The length and nature of the terminal alkyl or alkoxy chains will significantly influence the melting and clearing points. Longer chains tend to favor the formation of more ordered smectic phases.[3]
-
Linking Groups: While this note focuses on ester linkages, other groups like Schiff bases (-CH=N-) or azo groups (-N=N-) can also be used to connect mesogenic units, each imparting different electronic and geometric characteristics to the final molecule.[5]
Visualization of Concepts
To further clarify the concepts discussed, the following diagrams illustrate the molecular structure, a proposed synthetic workflow, and a hypothetical signaling pathway for a potential drug delivery application.
Caption: Molecular structure of this compound.
Caption: General workflow for the synthesis of a liquid crystal.
Caption: Hypothetical signaling pathway for a stimulus-responsive drug delivery system.
Conclusion
This compound represents a valuable and versatile building block for the creation of novel liquid crystalline materials. Its unique structural features, particularly the potential for forming bent-core mesogens, open up avenues for the development of materials with advanced properties suitable for a range of applications, from electro-optical devices to sophisticated drug delivery platforms. The protocols and data presented in these application notes, based on well-established principles and analogous compounds, provide a solid foundation for researchers to explore the potential of this promising compound.
References
Application Note: Selective Oxidation of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol to 4'-Methyl-[1,1'-biphenyl]-3-carbaldehyde
Introduction
The selective oxidation of primary benzylic alcohols to their corresponding aldehydes is a crucial transformation in organic synthesis, particularly in the preparation of intermediates for pharmaceuticals and functional materials. This document outlines a detailed experimental protocol for the oxidation of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol to 4'-Methyl-[1,1'-biphenyl]-3-carbaldehyde. The chosen method employs the Dess-Martin periodinane (DMP), a hypervalent iodine reagent known for its mild reaction conditions, high chemoselectivity, and broad functional group tolerance.[1][2] This protocol is designed for researchers in organic chemistry and drug development, providing a reliable method for this specific transformation.
Reaction Scheme
Experimental Protocol
Materials and Equipment
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.
-
Addition of Oxidant: To the stirred solution, add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexanes/ethyl acetate). The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the solid byproducts dissolve.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.[4]
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Oxidizing Agent | Dess-Martin periodinane (DMP) |
| Molar Ratio (Substrate:DMP) | 1 : 1.2 |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | Room Temperature (~25 °C) |
| Reaction Time | 1-3 hours (monitored by TLC) |
| Workup Reagents | NaHCO₃ (sat.), Na₂S₂O₃ (sat.), Brine |
| Purification Method | Flash Column Chromatography |
| Expected Product | 4'-Methyl-[1,1'-biphenyl]-3-carbaldehyde |
| Expected Yield | High (typically >90% for DMP oxidations) |
| Purity Assessment | TLC, NMR Spectroscopy |
Experimental Workflow
References
catalytic applications of metal complexes with (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol ligands
Application Notes and Protocols for Catalysis Using Metal Complexes with Biphenyl-Type Ligands
Disclaimer: Direct catalytic applications of metal complexes bearing the specific ligand (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol are not extensively reported in the reviewed scientific literature. However, the biphenyl scaffold is a cornerstone in the design of highly effective ligands for a variety of cross-coupling reactions. This document provides detailed application notes and protocols for analogous biphenyl-based ligand systems in two key catalytic transformations: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination. The principles and methodologies described herein are presented as a predictive guide for researchers and drug development professionals interested in the potential applications of novel biphenyl-based ligands like this compound.
Introduction to Biphenyl-Based Ligands in Catalysis
Biphenyl-containing ligands are a class of "privileged" ligands in transition metal catalysis, particularly for palladium-catalyzed cross-coupling reactions. Their steric bulk and electron-donating properties are readily tunable through substitution on the biphenyl backbone. These characteristics are crucial for promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to high catalytic activity and selectivity. While phosphine-substituted biphenyls are most common, other functionalities can also influence catalytic performance.
The ligand this compound, after suitable functionalization (e.g., conversion of the methanol group to a phosphine or another coordinating group), would be expected to participate in similar catalytic chemistries. The existing methyl and methanol groups could also serve to modify the ligand's steric and electronic properties, as well as its solubility.
Application I: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] It is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
Catalytic System Overview
A typical Suzuki-Miyaura catalytic system consists of a palladium precursor, a ligand, and a base in a suitable solvent.[2] The choice of these components is critical for achieving high yields and selectivities.[3]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data for Representative Biphenyl-Based Catalytic Systems
The following table summarizes typical reaction conditions and outcomes for Suzuki-Miyaura couplings using various palladium catalysts with biphenyl-type ligands.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 98 | J. Am. Chem. Soc. 2008, 130, 6686–6687 |
| 2 | 4-Chloroanisole | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | t-BuOH | 100 | 95 | J. Am. Chem. Soc. 2006, 128, 10694–10695 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 80 | 92 | J. Org. Chem. 1999, 64, 6019-6022 |
| 4 | 2-Bromopyridine | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane | 100 | 88 | Org. Lett. 2002, 4, 581–584 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.[2]
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Biphenyl-based phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Degassed water (0.5 mL)
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, boronic acid, palladium precursor, ligand, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and degassed water via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application II: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful reaction for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates.[4] This transformation is of paramount importance in the pharmaceutical industry for the synthesis of arylamines.[5]
Catalytic System Overview
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6] The choice of a sterically hindered and electron-rich biphenyl phosphine ligand is often crucial for high catalytic efficiency.[7]
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Quantitative Data for Representative Biphenyl-Based Catalytic Systems
The following table presents typical conditions and results for Buchwald-Hartwig aminations using palladium catalysts with biphenyl-type ligands.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Morpholine | Pd(OAc)₂ (1) | RuPhos (1.5) | NaOtBu | Toluene | 100 | 99 | J. Am. Chem. Soc. 2008, 130, 13552–13554 |
| 2 | 4-Chloro-tert-butylbenzene | Aniline | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ | Dioxane | 110 | 96 | Angew. Chem. Int. Ed. 2008, 47, 6608–6611 |
| 3 | 1-Bromo-3,5-dimethylbenzene | n-Hexylamine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-Amyl alcohol | 100 | 98 | Org. Lett. 2006, 8, 4375–4378 |
| 4 | 2-Chlorotoluene | Piperidine | Pd₂(dba)₃ (0.5) | JohnPhos (1) | NaOtBu | Toluene | 80 | 97 | J. Am. Chem. Soc. 2001, 123, 7727–7729 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide.[8]
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
Biphenyl-based phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, 5 mL)
-
Standard laboratory glassware, inert atmosphere setup (Glovebox or Schlenk line)
Procedure:
-
Inside a glovebox, add the palladium precursor, ligand, and base to a flame-dried Schlenk tube.
-
Add the solvent, followed by the aryl halide and the amine.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by LC-MS or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for conducting and analyzing a catalytic reaction as described in the protocols above.
Caption: A generalized workflow for catalytic cross-coupling reactions.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol Derivatives in the Synthesis of Pharmaceutical Intermediates for Telmisartan
(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol and its structural isomers are key building blocks in the synthesis of various pharmaceutical intermediates. A prominent application of derivatives from the 4-methylbiphenyl core is in the industrial production of Telmisartan , a potent angiotensin II receptor blocker (ARB) used in the management of hypertension.[1] The biphenyl scaffold is a critical pharmacophore for its therapeutic activity.
This document provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates for Telmisartan, starting from precursors related to the 4-methylbiphenyl framework. The methodologies described are based on established, scalable chemical transformations, including transition-metal-catalyzed cross-coupling reactions and subsequent functional group manipulations.
The Role of 4-Methylbiphenyl Derivatives in Telmisartan Synthesis
The synthesis of Telmisartan is a multi-step process that is often approached through convergent strategies. A common and efficient approach involves the preparation of a functionalized biphenyl component, which is subsequently used to alkylate the pre-formed dibenzimidazole core of the final drug molecule. The key biphenyl intermediates are typically 4'-bromomethylbiphenyl-2-carboxylic acid derivatives or 4'-bromomethyl-2'-cyanobiphenyl.[1]
The synthesis of these vital intermediates often commences from 4-methylbiphenyl, which itself can be synthesized through various cross-coupling methods. The overall synthetic strategy underscores the importance of the biphenyl moiety in achieving the desired pharmacological profile of Telmisartan.
Synthesis of Key Biphenyl Intermediates
The following sections detail the synthesis of crucial biphenyl intermediates for Telmisartan, with a focus on two primary synthetic routes for the biphenyl core: Suzuki-Miyaura coupling and Grignard reagent-based coupling.
Route A: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and an arylboronic acid.[2] This method is widely employed for its mild reaction conditions and tolerance of various functional groups.[2]
Table 1: Summary of Reaction Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ | Water/Acetone | 35 | >95 | [3] |
| o-Bromobenzonitrile | p-Tolylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 92 | [1] |
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (2.0 mmol).[2]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL) and the palladium catalyst (0.01-0.05 mmol).[2]
-
Reaction: Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for the required duration (typically 2-24 hours). Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biphenyl derivative.[2]
Route B: Grignard Reagent-Based Coupling
This method involves the use of a Grignard reagent (an organomagnesium compound) as a nucleophile in a cross-coupling reaction with an aryl halide. This approach is often catalyzed by transition metals like palladium or nickel.
Table 2: Summary of Reaction Conditions for Grignard Coupling
| Grignard Reagent | Aryl Halide | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| p-Tolylmagnesium chloride | o-Bromobenzonitrile | PdCl₂/dppp (1) | THF/Dimethoxyethane | 65 | 93 | [3][4] |
-
Preparation of Grignard Reagent: In a dry, nitrogen-purged reactor, add magnesium turnings. Slowly add a solution of p-bromotoluene in anhydrous tetrahydrofuran (THF) to initiate the formation of the Grignard reagent. Once initiated, add the remaining p-bromotoluene solution at a rate that maintains a gentle reflux. Continue stirring until the magnesium is consumed.[3]
-
Coupling Reaction: In a separate reactor under a nitrogen atmosphere, add anhydrous THF and dimethoxyethane. Add the catalyst, such as a PdCl₂/dppp complex (1 mol% based on o-bromobenzonitrile), followed by the addition of o-bromobenzonitrile.[3]
-
Heat the mixture to 65°C. Slowly add the prepared p-tolylmagnesium chloride solution to the heated mixture to control the exothermic reaction.[3]
-
After the addition is complete, stir the reaction mixture at 65°C for a short period (e.g., 5 minutes) to ensure the reaction goes to completion.[3]
-
Work-up and Purification: Cool the reaction mixture to room temperature and quench by slowly adding 1N hydrochloric acid. Separate the organic layer and extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude 2-cyano-4'-methylbiphenyl.[3]
Functionalization to Telmisartan Intermediate
Once the 4-methylbiphenyl core is synthesized, the methyl group is functionalized, typically through bromination, to yield an intermediate that can be used to alkylate the dibenzimidazole moiety.
Bromination of 2-Cyano-4'-methylbiphenyl
Table 3: Summary of Bromination Reaction
| Starting Material | Reagent | Initiator | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Cyano-4'-methylbiphenyl | N-Bromosuccinimide (NBS) | AIBN | Chlorobenzene | 130 | 90 | [1] |
-
Reaction Setup: In a suitable reactor, dissolve 2-cyano-4'-methylbiphenyl in chlorobenzene. Add N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).[1]
-
Reaction: Heat the mixture to approximately 130°C. The reaction is exothermic and will begin to boil. Maintain this temperature and monitor the reaction by observing the dissolution of NBS and the dissipation of color.[1]
-
Work-up: Once the reaction is complete, distill off a portion of the solvent under normal pressure. Add a mixture of methanol and water to the concentrated reaction mixture.[1]
-
Precipitation and Isolation: Cool the mixture to 15-25°C and stir for 1 hour to precipitate the product. Collect the solid product by centrifugation or filtration. Wash the product with a methanol/water mixture and dry to yield 4'-bromomethyl-2'-cyanobiphenyl.[1]
Visualizations
Caption: Synthetic workflow for a key Telmisartan intermediate.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Esterification of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the esterification of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol. This biphenyl derivative is a valuable building block in the synthesis of pharmaceuticals and functional materials. The esterification of its hydroxyl group allows for the introduction of various functional moieties, enabling the modulation of its physicochemical and biological properties.
Introduction
The esterification of this compound is a crucial transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science. The reaction involves the condensation of the alcohol with a carboxylic acid, typically in the presence of an acid catalyst, to form the corresponding ester and water. The choice of reaction conditions, including the catalyst, solvent, temperature, and reaction time, is critical for achieving high yields and purity. This document outlines a standard protocol based on the Fischer-Speier esterification method, a widely used and reliable procedure for such transformations.[1][2]
Reaction Principle
The primary method detailed here is the Fischer-Speier esterification, which is an acid-catalyzed esterification.[1][2] In this reaction, the alcohol, this compound, reacts with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the alcohol or carboxylic acid if it is inexpensive and readily available) is used, or water is removed as it is formed.[1]
Experimental Protocols
General Protocol for Fischer-Speier Esterification
This protocol describes a general procedure for the esterification of this compound with a generic carboxylic acid (R-COOH).
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, propionic acid, etc.)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous solvent (e.g., toluene, or the carboxylic acid can be used in excess)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) and the desired carboxylic acid (1.2 - 2.0 equivalents) in a suitable anhydrous solvent (e.g., toluene, 5-10 mL per mmol of the limiting reagent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or p-toluenesulfonic acid (0.05 - 0.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (the temperature will depend on the solvent used) and stir for 2-6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing water or a dilute aqueous solution of sodium bicarbonate.[3]
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).[1][3]
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst) and brine.[1][3] Caution: Foaming may occur during the bicarbonate wash; vent the separatory funnel frequently.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: The crude ester can be purified by column chromatography on silica gel or by distillation if the product is a liquid.[3]
Data Presentation
The following table summarizes representative reaction conditions for the esterification of this compound with acetic acid as a model carboxylic acid.
| Parameter | Condition |
| Starting Alcohol | This compound |
| Carboxylic Acid | Acetic Acid |
| Catalyst | Concentrated H₂SO₄ |
| Solvent | Toluene |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 4 hours |
| Molar Ratio (Alcohol:Acid) | 1 : 1.5 |
| Typical Yield | 85-95% (after purification) |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the esterification of this compound.
Caption: Experimental workflow for the esterification reaction.
Alternative Esterification Methods
For substrates that are sensitive to strong acidic conditions, alternative methods can be employed:
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is performed under milder, neutral conditions and is suitable for acid-sensitive molecules.[2]
-
Thionyl Chloride Method: The alcohol can be reacted with thionyl chloride (SOCl₂) to form an intermediate alkyl chloride, which is then reacted with the sodium salt of the carboxylic acid. Alternatively, the carboxylic acid can be converted to an acid chloride using SOCl₂ and then reacted with the alcohol in the presence of a base like pyridine.[2]
The choice of method will depend on the specific carboxylic acid used and the overall chemical compatibility of the starting material. It is recommended to perform small-scale test reactions to optimize the conditions for a specific substrate combination.
References
Application Notes and Protocols for (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol is a biphenyl derivative with a reactive hydroxyl group, positioning it as a valuable building block in polymer chemistry. While direct literature on its specific applications is nascent, its structural similarity to other functionalized biphenyls allows for inferred roles in the synthesis of advanced polymeric materials. The rigid biphenyl core is known to impart desirable properties such as high thermal stability, mechanical strength, and specific optical and electronic characteristics to polymers. This document outlines potential applications and detailed protocols for the use of this compound as a polymerization initiator and a chain-end functionalizing agent.
Application Notes
Initiator for Ring-Opening Polymerization (ROP)
The primary hydroxyl group of this compound makes it a suitable candidate to act as a monofunctional initiator for the ring-opening polymerization (ROP) of cyclic monomers like lactones (e.g., ε-caprolactone, lactide) and carbonates (e.g., trimethylene carbonate). Structurally similar compounds, such as Biphenyl-4-methanol, have been demonstrated to initiate the ROP of trimethylene carbonate and ε-caprolactone[1]. By initiating polymerization, the (4'-Methyl-[1,1'-biphenyl]-3-yl)methyl moiety is incorporated as the alpha-end group of the resulting polymer chains.
This approach allows for the synthesis of polymers with a well-defined molecular weight and a narrow molecular weight distribution, particularly when used in conjunction with organocatalysts. The resulting polymers, such as poly(ε-caprolactone) (PCL) or polylactide (PLA), are biodegradable and biocompatible, making them of significant interest for biomedical applications, including drug delivery systems and tissue engineering scaffolds. The incorporation of the lipophilic and rigid biphenyl end-group can influence the polymer's thermal properties, solubility, and self-assembly behavior, potentially leading to the formation of micelles or nanoparticles with a biphenyl-rich core.
Chain-End Functionalization of High-Performance Polymers
In the synthesis of high-performance polymers such as poly(aryl ether ketone)s (PAEKs), controlling the molecular weight and end-capping the reactive chain ends is crucial for achieving desired processing characteristics and final properties. This compound can be employed as a monofunctional reagent to cap the polymer chains during nucleophilic aromatic substitution polymerization. This process controls the polymer's molecular weight and enhances its thermal stability by replacing reactive end groups with the inert and bulky 4'-methylbiphenyl moiety. The biphenyl group's presence at the chain end can also modify the polymer's solubility and melt viscosity.
Data Presentation
| Entry | Monomer/Initiator Ratio | Catalyst | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | 50:1 | Sn(Oct)₂ | 95 | 5,800 | 1.15 |
| 2 | 100:1 | Sn(Oct)₂ | 92 | 11,200 | 1.18 |
| 3 | 200:1 | Sn(Oct)₂ | 90 | 21,500 | 1.25 |
| 4 | 100:1 | DBU | 98 | 10,500 | 1.10 |
This is a table of representative data and is intended for illustrative purposes only.
Experimental Protocols
Protocol 1: Synthesis of Poly(ε-caprolactone) via Ring-Opening Polymerization Initiated by this compound
This protocol describes the synthesis of poly(ε-caprolactone) (PCL) using this compound as the initiator and tin(II) octoate (Sn(Oct)₂) as the catalyst.
Materials:
-
This compound
-
ε-Caprolactone (freshly distilled over CaH₂)
-
Tin(II) octoate (Sn(Oct)₂)
-
Toluene (anhydrous)
-
Methanol
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 0.198 g, 1.0 mmol) and ε-caprolactone (e.g., 11.4 g, 100 mmol for a target DP of 100).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen) to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous toluene (20 mL) to dissolve the reactants. Subsequently, add a stock solution of Sn(Oct)₂ in toluene (e.g., 0.1 M solution, 1.0 mL, 0.1 mmol).
-
Polymerization: Immerse the flask in a preheated oil bath at 110 °C and stir the reaction mixture for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing them via ¹H NMR to determine monomer conversion.
-
Work-up: After the desired conversion is reached, cool the reaction mixture to room temperature. Dilute the viscous solution with dichloromethane (20 mL).
-
Purification: Precipitate the polymer by slowly pouring the DCM solution into a large excess of cold methanol (e.g., 400 mL) with vigorous stirring.
-
Isolation: Collect the precipitated white polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 40 °C to a constant weight.
-
Characterization: Characterize the resulting polymer by ¹H NMR, GPC (to determine Mn and PDI), and DSC (to determine thermal properties).
Visualizations
Caption: Workflow for ROP of ε-caprolactone.
Caption: Role of the title compound in polymer synthesis.
References
Application Notes and Protocols: Synthesis of Novel Ligands from (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel ligands derived from (4'-methyl-[1,1'-biphenyl]-3-yl)methanol. The biphenyl scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds.[1][2][3][4] The functionalization of the benzylic alcohol in the starting material allows for the creation of diverse libraries of compounds for screening and development. These protocols focus on key transformations of the hydroxymethyl group to generate versatile intermediates and subsequent novel ligands with potential therapeutic applications, such as in cancer immunotherapy by targeting immune checkpoints like the PD-1/PD-L1 pathway.[5]
Overview of Synthetic Strategies
This compound serves as a valuable starting material for generating a variety of functional groups amenable to further derivatization. The primary synthetic routes involve the transformation of the benzylic alcohol into more reactive intermediates, such as an aldehyde or a halide, or its direct use in coupling reactions.
A general workflow for the synthesis of novel ligands from this compound is depicted below. This involves the initial functionalization of the starting material, followed by the coupling of various moieties to generate a library of potential drug candidates.
Synthetic workflow from the starting material.
Data Presentation: Biological Activity of Biphenyl Derivatives
The biphenyl scaffold is a key feature in numerous potent biological agents. The following tables summarize the in vitro activities of various biphenyl derivatives, highlighting the potential for newly synthesized ligands from this compound to exhibit significant therapeutic effects.
Table 1: Anticancer Activity of Hydroxylated Biphenyl Compounds [6][7]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| 11 | Malignant Melanoma | 1.7 ± 0.5 |
| 12 | Malignant Melanoma | 2.0 ± 0.7 |
Table 2: PD-1/PD-L1 Inhibitory Activity of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives [5]
| Compound ID | HTRF Assay IC₅₀ (nM) |
| A1 | 10.3 |
| A15 | 6.7 |
| B2 | 2.7 |
| B12 | 4.1 |
Experimental Protocols
Protocol 1: Oxidation of this compound to (4'-Methyl-[1,1'-biphenyl]-3-yl)carbaldehyde
This protocol describes a mild and efficient oxidation of the starting material to its corresponding aldehyde, a versatile intermediate for further synthesis.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 equiv.) in anhydrous DCM (0.1 M) at 0 °C, add Dess-Martin periodinane (1.2 equiv.) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford (4'-methyl-[1,1'-biphenyl]-3-yl)carbaldehyde.
Protocol 2: Synthesis of 3-(Bromomethyl)-4'-methyl-1,1'-biphenyl
This protocol details the conversion of the benzylic alcohol to a bromide, creating an excellent electrophile for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous diethyl ether (0.2 M) and cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 equiv.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-(bromomethyl)-4'-methyl-1,1'-biphenyl, which can often be used in the next step without further purification.
Protocol 3: Synthesis of a Novel o-((4'-Methyl-[1,1'-biphenyl]-3-yl)methoxy)nitrophenyl Ligand
This protocol is adapted from a known procedure for synthesizing PD-1/PD-L1 inhibitors and demonstrates the utility of the synthesized intermediates.[5]
Materials:
-
3-(Bromomethyl)-4'-methyl-1,1'-biphenyl (from Protocol 2)
-
A substituted 2-nitrophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted 2-nitrophenol (1.0 equiv.) in anhydrous DMF (0.1 M), add K₂CO₃ (2.0 equiv.).
-
Add a solution of 3-(bromomethyl)-4'-methyl-1,1'-biphenyl (1.1 equiv.) in anhydrous DMF.
-
Stir the reaction mixture at 60 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired novel ligand.
Signaling Pathway and Mechanism of Action
The biphenyl-based ligands synthesized can be designed to target a variety of biological pathways. A particularly relevant target for cancer therapy is the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) signaling pathway.[5] This pathway is a key immune checkpoint that cancer cells can exploit to evade the host immune system.
The binding of PD-L1, often overexpressed on tumor cells, to the PD-1 receptor on activated T-cells, delivers an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity. Small molecule inhibitors can block this interaction, thereby restoring the anti-tumor immune response.
PD-1/PD-L1 signaling pathway inhibition.
The synthesized novel ligands, based on the this compound scaffold, can be screened for their ability to disrupt the PD-1/PD-L1 interaction. High-throughput screening methods, such as HTRF assays, can be employed to quantify the inhibitory activity of the synthesized compounds, as shown in Table 2.[5] Promising candidates can then be advanced to cell-based assays to evaluate their ability to enhance T-cell activation and subsequently in vivo models to assess their anti-tumor efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. ijsdr.org [ijsdr.org]
- 3. researchgate.net [researchgate.net]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.cnr.it [iris.cnr.it]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol synthesis.
Troubleshooting Guide
Low yields and the presence of impurities are common challenges in multi-step organic syntheses. This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura coupling followed by a reduction step.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Biphenyl Intermediate | 1. Inactive Catalyst: The Palladium catalyst may have decomposed (e.g., formation of palladium black).[1] 2. Inefficient Oxidative Addition: The aryl halide may be too electron-rich or sterically hindered.[2] 3. Issues with the Boronic Acid/Ester: The boronic acid may have degraded (protodeboronation) or is not soluble.[3] 4. Inappropriate Base or Solvent: The chosen base may not be optimal for the reaction, or the solvent may not facilitate the reaction kinetics.[3] 5. Presence of Oxygen: The reaction is sensitive to oxygen, which can lead to side reactions.[4] | 1. Catalyst: Use fresh catalyst. Consider using a more robust ligand that protects the palladium center. 2. Reaction Partners: Switch from an aryl bromide to a more reactive aryl iodide.[3] For electron-rich halides, consider using specialized ligands like Buchwald ligands.[2] 3. Boronic Acid/Ester: Use a slight excess (1.1-1.5 equivalents) of the boronic acid.[5] Ensure the boronic acid is fully dissolved; consider using a different solvent system or a boronic ester for improved stability. 4. Base/Solvent: Screen different bases (e.g., K₂CO₃, K₃PO₄, KF).[3][6] A mixture of an organic solvent and water is often effective.[7] For base-sensitive substrates, KF may be a milder option.[3] 5. Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) by thoroughly degassing the solvent and flushing the reaction vessel.[4][8] |
| Formation of Homocoupling Byproducts | 1. Reaction Conditions: Certain reaction conditions can favor the coupling of two identical molecules of the aryl halide or the boronic acid.[1] | 1. Optimize Conditions: Adjust the catalyst-to-ligand ratio. Lowering the reaction temperature or catalyst loading might reduce homocoupling. |
| Presence of Dehalogenated Starting Material | 1. Side Reaction: This can occur under certain conditions, particularly with highly reactive organoboron compounds or strong reducing agents present as impurities.[1] | 1. Purify Reagents: Ensure the purity of starting materials. Use freshly prepared or purchased reagents. |
| Incomplete Reduction to the Alcohol | 1. Insufficient Reducing Agent: The amount of reducing agent may not be enough to convert all of the aldehyde or carboxylic acid intermediate. 2. Inactive Reducing Agent: The reducing agent (e.g., NaBH₄, LiAlH₄) may have decomposed due to moisture. | 1. Stoichiometry: Use a sufficient excess of the reducing agent. 2. Fresh Reagent: Use a fresh, dry batch of the reducing agent. Perform the reaction under anhydrous conditions, especially when using LiAlH₄.[9] |
| Difficult Purification of Final Product | 1. Similar Polarity of Product and Impurities: Byproducts from the Suzuki coupling or the reduction step may have similar polarity to the desired alcohol, making separation by column chromatography challenging.[10] | 1. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[10] 2. Alternative Chromatography: Consider using a different stationary phase or solvent system for column chromatography. 3. Preparative HPLC: For high-purity requirements and smaller scales, preparative HPLC can be employed.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic strategy involves a two-step process. The first step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the biphenyl backbone. This is typically followed by a reduction of a functional group at the 3-position (such as an aldehyde or a carboxylic acid) to the desired hydroxymethyl group.[7][12]
Q2: How can I choose the right starting materials for the Suzuki-Miyaura coupling?
A2: For the synthesis of this compound, you would typically couple a 3-substituted benzene derivative with a 4-methylphenylboronic acid (or vice versa). Common choices for the 3-substituted benzene ring are 3-bromobenzaldehyde or methyl 3-bromobenzoate. The bromo-substituted starting materials are often preferred due to their reactivity and commercial availability.[5] Using the aldehyde or ester directly allows for a straightforward reduction to the alcohol in the subsequent step.
Q3: What are the key parameters to control for a high-yield Suzuki-Miyaura reaction?
A3: Several factors are crucial for a successful Suzuki-Miyaura coupling:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used.[5][8]
-
Base: An appropriate base is required to activate the boronic acid. Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄).[6]
-
Solvent: A mixture of an organic solvent (like toluene, dioxane, or DME) and an aqueous solution of the base is often employed.[6][7]
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.[4][8]
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate.[8]
Q4: What are the best reducing agents for converting the intermediate to the final alcohol?
A4: For the reduction of an aldehyde or ester intermediate to the corresponding alcohol, common and effective reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[9][13] NaBH₄ is a milder reducing agent and can often be used in alcoholic solvents like methanol or ethanol.[7][14] LiAlH₄ is a much stronger reducing agent and must be used in anhydrous ethereal solvents like diethyl ether or THF.[9]
Q5: How can I monitor the progress of my reactions?
A5: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of both the Suzuki coupling and the reduction reaction.[7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Experimental Protocols
Synthesis of 4'-Methyl-[1,1'-biphenyl]-3-carbaldehyde via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization.
Materials:
-
3-Bromobenzaldehyde
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[5]
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Nitrogen or Argon gas
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stir bar, add 3-bromobenzaldehyde (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[6]
-
Add potassium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere.[8]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reduction of 4'-Methyl-[1,1'-biphenyl]-3-carbaldehyde to this compound
Materials:
-
4'-Methyl-[1,1'-biphenyl]-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
Procedure:
-
Dissolve the 4'-Methyl-[1,1'-biphenyl]-3-carbaldehyde in methanol or ethanol in a round-bottom flask.[7]
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) in portions.
-
Stir the reaction mixture at room temperature and monitor by TLC until the aldehyde is consumed.
-
Quench the reaction by slowly adding water.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting solid can be further purified by recrystallization if necessary.[7]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. 2-Methyl-3-biphenylmethanol synthesis - chemicalbook [chemicalbook.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]
- 13. [1,1'-Biphenyl]-4-yl(phenyl)methanol|CAS 7598-80-3 [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation During Recrystallization | The compound may be too soluble in the chosen solvent, even at low temperatures.[1] The solution may not be sufficiently saturated. Contaminants present may inhibit crystal nucleation. | - Solvent Selection: Choose a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. An ethanol/water mixture can be effective.[1] - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.[1] - Increase Concentration: If too much solvent was used, carefully evaporate some of it to achieve a supersaturated solution upon cooling.[1] |
| "Oiling Out" During Recrystallization | The boiling point of the recrystallization solvent is higher than the melting point of the compound or a compound-impurity eutectic mixture.[1] The rate of cooling is too rapid. | - Adjust Solvent System: Add a "good" solvent to lower the saturation point of the solution.[1] - Slow Cooling: Allow the solution to cool to room temperature gradually before placing it in an ice bath.[1] |
| Poor Separation in Column Chromatography | The polarity of the eluent may be too high or too low. The column may have been packed improperly, leading to channeling. The sample may have been loaded in a volume that is too large. | - Optimize Eluent: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A gradient of hexanes and ethyl acetate is often effective.[2] - Proper Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Concentrated Loading: Dissolve the crude product in a minimal amount of solvent before loading it onto the column.[3] |
| Product Elutes with Impurities in Column Chromatography | The polarity of the impurities is very similar to that of the desired product. | - Shallow Gradient: Employ a very shallow solvent gradient to improve the separation resolution. - Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, or a reverse-phase column. |
| Low Yield After Purification | Loss of product during transfers. In recrystallization, using an excessive amount of solvent.[1] In chromatography, incomplete elution of the product from the column. | - Careful Handling: Minimize the number of transfers. - Minimal Solvent: In recrystallization, use the minimum amount of hot solvent required to dissolve the crude product.[1] - Thorough Elution: In chromatography, ensure all of the product is eluted by flushing the column with a more polar solvent at the end of the purification. |
| Presence of 4,4'-dimethylbiphenyl Impurity | This is a common byproduct from the synthesis reaction due to homo-coupling of the Grignard reagent.[4] | - Chromatography: This non-polar impurity can typically be separated from the more polar this compound using column chromatography with a non-polar eluent system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purification are silica gel column chromatography and recrystallization.[1][2] Column chromatography is useful for separating the target compound from impurities with different polarities, while recrystallization is excellent for obtaining highly pure crystalline material if a suitable solvent is found.[3]
Q2: What is a good starting solvent system for column chromatography?
A2: A gradient of hexane and ethyl acetate is a good starting point for silica gel column chromatography.[2] You can begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute the more polar this compound.[3]
Q3: How can I monitor the progress of my column chromatography?
A3: Thin Layer Chromatography (TLC) is the best method to monitor the separation.[2] By spotting the collected fractions on a TLC plate and running it in an appropriate solvent system, you can identify which fractions contain the pure product.
Q4: What are some suitable solvents for the recrystallization of this compound?
A4: Since this compound is an alcohol, it will have some polarity. A mixed solvent system, such as ethanol/water or methanol/water, is often a good choice.[1][3] The compound should be dissolved in the minimum amount of the hot alcohol ("good" solvent), followed by the dropwise addition of hot water ("poor" solvent) until the solution becomes cloudy.[1][5]
Q5: My purified product has a lower than expected melting point. What could be the reason?
A5: A depressed and broad melting point range is a common indicator of impurities.[1] If you have purified by recrystallization, you may need to perform a second recrystallization. If you have used column chromatography, your fractions may not have been pure.
Quantitative Data Summary
The following table summarizes the expected outcomes for different purification techniques. The data is based on typical results for analogous compounds.
| Purification Technique | Stationary/Mobile Phase or Solvent | Typical Recovery (%) | Achievable Purity (%) | Scale |
| Column Chromatography | Silica Gel / Hexane:Ethyl Acetate | 85-95% | >98% | Milligram to Gram |
| Recrystallization | Ethanol/Water or Methanol/Water | 70-85% | >99% | Milligram to Multigram |
Experimental Protocols
Purification by Silica Gel Column Chromatography
This protocol is suitable for purifying gram-scale quantities of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Collection tubes or flasks
Procedure:
-
TLC Analysis: First, determine an appropriate eluent system by running a TLC of the crude material in various hexane:ethyl acetate ratios. The ideal system will show good separation between the product spot and any impurities, with the product having an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed free of air bubbles. Drain the excess hexane until the solvent level is just at the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the initial eluent). Adsorb this solution onto a small amount of silica gel and dry it. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 8:2 or 7:3 v/v) to elute the this compound.
-
Fraction Collection: Collect fractions in test tubes or flasks. Monitor the elution of the compound by TLC, visualizing the spots under a UV lamp.
-
Isolation: Combine the fractions that contain the pure product as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Experimental workflows for the purification of this compound.
Caption: Logical relationships for troubleshooting purification issues.
References
Technical Support Center: Synthesis of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol
Welcome to the technical support center for the synthesis of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this and structurally related biphenyl methanol compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and versatile methods involve a palladium-catalyzed cross-coupling reaction, primarily the Suzuki-Miyaura coupling. Two common variations of this approach are:
-
Route A: A one-step Suzuki-Miyaura coupling of a substituted benzyl alcohol with a boronic acid. For this specific target, this would involve the reaction of (3-bromophenyl)methanol with (4-methylphenyl)boronic acid.
-
Route B: A two-step process involving an initial Suzuki-Miyaura coupling to form the biphenyl scaffold, followed by the modification of a functional group to yield the desired benzyl alcohol. A typical sequence is the coupling of a bromo-benzaldehyde with a boronic acid, followed by the reduction of the aldehyde to an alcohol.
Q2: Is it necessary to protect the hydroxyl group of the benzyl alcohol during a Suzuki-Miyaura coupling?
A2: While Suzuki-Miyaura couplings are known for their tolerance of a wide range of functional groups, the presence of an unprotected hydroxyl group can sometimes lead to side reactions or decreased catalyst efficiency. Whether protection is necessary depends on the specific reaction conditions, catalyst system, and substrate. In many cases, the reaction can proceed with the unprotected alcohol.[1][2] However, if low yields or side products are observed, protecting the alcohol as a silyl ether (e.g., trimethylsilyl (TMS) ether) is a common and effective strategy.[3][4]
Q3: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the desired biphenyl product. What are the potential causes?
A3: Low yields in Suzuki-Miyaura cross-coupling can be attributed to several factors:
-
Inactive Catalyst: The active Pd(0) species may not be forming or could be deactivating prematurely.
-
Poor Reagent Quality: Impurities in the aryl halide, boronic acid, or solvents can negatively impact the reaction.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are all critical for reaction success.
-
Side Reactions: Competing reactions such as homocoupling of the boronic acid or protodeboronation can consume starting materials and reduce the yield of the desired product.
Q4: What are common side reactions to be aware of during the synthesis?
A4: The primary side reactions depend on the chosen synthetic route.
-
For Suzuki-Miyaura Coupling:
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct (e.g., 4,4'-dimethylbiphenyl). This is often promoted by the presence of oxygen.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from a protic solvent or impurity, leading to the formation of toluene from 4-tolylboronic acid.
-
Dehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.
-
-
For Grignard-based Couplings (e.g., Kumada Coupling):
-
Wurtz Coupling: The Grignard reagent can react with the starting aryl halide, leading to homocoupling.
-
Reaction with Acidic Protons: Grignard reagents are strong bases and will be quenched by any acidic protons, including the hydroxyl group of the target molecule, necessitating the use of protecting groups.[5][6]
-
-
For Reduction of an Aldehyde/Carboxylic Acid:
-
Incomplete Reduction: The reaction may not go to completion, leaving starting material in the product mixture.
-
Over-reduction: In some cases, particularly with more powerful reducing agents, other functional groups could be unintentionally reduced.
-
Troubleshooting Guides
Problem 1: Low or No Product Formation in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solutions |
| Inactive or Deactivated Catalyst | - Ensure strict anaerobic conditions by thoroughly degassing all solvents and reagents.[7] - Use a pre-catalyst that readily forms the active Pd(0) species. - Select a ligand that stabilizes the Pd(0) catalyst. |
| Poor Quality of Boronic Acid | - Use fresh, high-purity boronic acid. - Consider using the more stable boronic ester (e.g., pinacol ester) to minimize decomposition. |
| Incorrect Base or Solvent | - The choice of base is critical; common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Milder bases can sometimes reduce side reactions.[7] - Common solvent systems include toluene/water, dioxane/water, and THF/water.[8] The optimal system may need to be determined empirically. |
| Low Reaction Temperature | - While some Suzuki couplings proceed at room temperature, many require heating (e.g., 80-100 °C) to achieve a reasonable reaction rate.[9] |
Problem 2: Significant Formation of Homocoupling Byproduct
| Potential Cause | Recommended Solutions |
| Presence of Oxygen | - Thoroughly degas all solvents and reagents before use by bubbling with an inert gas (e.g., argon or nitrogen).[7] |
| Base-Induced Decomposition | - Use milder bases such as K₃PO₄ or Cs₂CO₃, as stronger bases can sometimes accelerate the decomposition and subsequent homocoupling of the boronic acid.[7] |
| High Catalyst Loading | - While counterintuitive, sometimes reducing the catalyst loading can minimize side reactions. |
Problem 3: Incomplete Reduction of Aldehyde to Alcohol
| Potential Cause | Recommended Solutions |
| Insufficient Reducing Agent | - Ensure at least a stoichiometric amount of the reducing agent is used. A slight excess may be beneficial. |
| Low Reaction Temperature | - Some reductions may require gentle heating or a longer reaction time to go to completion. |
| Deactivated Reducing Agent | - Use a fresh bottle of the reducing agent (e.g., NaBH₄), as they can degrade over time with exposure to moisture. |
Experimental Protocols
Route A: One-Step Suzuki-Miyaura Coupling
This protocol is a representative example for the synthesis of this compound.
Materials:
-
(3-Bromophenyl)methanol
-
(4-Methylphenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., 2M aqueous K₂CO₃)
-
Solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add (3-bromophenyl)methanol (1.0 equiv.), (4-methylphenyl)boronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent to the reaction mixture via syringe.
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route B: Two-Step Synthesis via Aldehyde Reduction
Step 1: Suzuki-Miyaura Coupling of 3-Bromo-4'-methylbiphenyl
Follow the procedure for Route A, substituting (3-bromophenyl)methanol with 3-bromobenzaldehyde.
Step 2: Reduction of the Aldehyde
Materials:
-
4'-Methyl-[1,1'-biphenyl]-3-carbaldehyde (from Step 1)
-
Sodium borohydride (NaBH₄)
-
Solvent (e.g., Methanol or Ethanol)
Procedure:
-
Dissolve 4'-Methyl-[1,1'-biphenyl]-3-carbaldehyde in the alcohol solvent in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of water or dilute acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
Visualizations
Caption: Overview of primary synthetic routes.
Caption: Common side reactions in Suzuki coupling.
Caption: Troubleshooting workflow for low yields.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
optimizing reaction temperature for (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the reaction temperature for the synthesis of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol, typically achieved via a Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature range for the Suzuki-Miyaura synthesis of this compound?
A1: A common starting temperature range for the Suzuki-Miyaura coupling to synthesize biphenyl derivatives is between 80°C and 110°C.[1][2] The optimal temperature will depend on several factors, including the specific palladium catalyst, ligands, base, and solvent system used in the reaction.[3] It is often recommended to start with a moderate temperature, such as 90°C, and adjust based on reaction monitoring.[1]
Q2: How does reaction temperature generally affect the yield and purity of the final product?
A2: Temperature is a critical parameter that significantly impacts both reaction rate and selectivity.[1]
-
Yield: Increasing the temperature generally accelerates the reaction rate, which can lead to higher yields in a shorter time, especially if the reaction is sluggish at lower temperatures.[3] However, excessively high temperatures can lead to the degradation of the catalyst, reagents, or the product itself, ultimately reducing the overall yield.[4]
-
Purity: Elevated temperatures can promote the formation of side products.[1] Common side reactions in Suzuki couplings include homocoupling of the boronic acid starting material (e.g., forming 4,4'-dimethylbiphenyl) and protodeboronation (loss of the boronic acid group).[1] Therefore, finding a balance is key to maximizing the yield of the desired product while minimizing impurities.
Q3: My reaction is proceeding very slowly or has stalled. Should I simply increase the temperature?
A3: While increasing the temperature is a valid strategy to accelerate a slow reaction, it should be done systematically.[1] Before raising the temperature, verify other critical factors:
-
Catalyst Activity: Ensure the palladium catalyst has not been deactivated by oxygen. Proper degassing of solvents and maintaining an inert atmosphere (Argon or Nitrogen) are crucial.[3][4]
-
Base and Solvent: Confirm that the chosen base is sufficiently strong and soluble in the reaction medium and that the solvent system effectively solubilizes the reactants.[3][5] If these factors are in order, a stepwise increase in temperature (e.g., in 10°C increments) while monitoring the reaction by TLC or GC/LC-MS is a recommended approach.[1]
Q4: I am observing significant homocoupling byproducts. Is the reaction temperature too high?
A4: High reaction temperatures can contribute to homocoupling, but it is often exacerbated by the presence of oxygen.[4] The primary cause of homocoupling is frequently the palladium-catalyzed oxidative coupling of two boronic acid molecules.[4] While lowering the temperature might help, the most effective solution is to ensure the reaction is run under strictly anaerobic conditions through rigorous degassing and maintaining a robust inert atmosphere.[3]
Troubleshooting Guide: Temperature-Related Issues
| Issue | Possible Cause Related to Temperature | Recommended Solution |
| Low or No Product Yield | Sub-optimal Temperature: The reaction temperature is too low, resulting in a very slow or stalled reaction. | Systematically increase the temperature in 10°C increments (e.g., from 80°C to 110°C), monitoring reaction progress at each step.[1] Ensure other parameters (catalyst, base, solvent) are optimized first.[3] |
| Catalyst Decomposition: The temperature is too high, leading to the degradation of the palladium catalyst.[4] | Reduce the reaction temperature. If high temperatures are necessary for conversion, consider using a more thermally stable ligand or catalyst system. | |
| High Levels of Impurities | Side Reactions Promoted: Elevated temperatures are accelerating side reactions like homocoupling or protodeboronation.[1] | Lower the reaction temperature to a point where the main reaction proceeds at an acceptable rate while minimizing byproduct formation. Concurrently, ensure rigorous exclusion of oxygen to suppress homocoupling.[4] |
| Inconsistent Results | Poor Temperature Control: Fluctuations in the reaction temperature are leading to variable reaction rates and selectivity. | Use a reliable heating system (e.g., a temperature-controlled heating mantle or oil bath) with vigorous stirring to ensure uniform heat distribution throughout the reaction mixture.[5] |
Experimental Protocols
General Protocol for Temperature Optimization in the Suzuki-Miyaura Synthesis of this compound
This protocol outlines a general procedure for coupling (3-bromophenyl)methanol with 4-methylphenylboronic acid. The stoichiometry and specific reagents may require further optimization.
Materials:
-
(3-bromophenyl)methanol (1.0 mmol, 1.0 equiv)
-
4-methylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-bromophenyl)methanol, 4-methylphenylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture followed by the palladium catalyst.
-
Temperature Screening:
-
Heat the reaction mixture to the initial setpoint (e.g., 80°C) with vigorous stirring.[3]
-
Monitor the reaction progress every 1-2 hours using TLC or GC-MS.
-
If the reaction is slow or stalls after 4-6 hours, increase the temperature by 10°C (to 90°C) and continue monitoring.
-
Repeat the temperature increase as necessary, typically up to 110°C, while observing for any increase in byproduct formation.[2]
-
-
Work-up: Once the reaction has reached completion (or optimal conversion), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Visualizations
Diagrams
Caption: Experimental workflow for optimizing reaction temperature.
Caption: Logical relationships between temperature and reaction outcomes.
References
Technical Support Center: Crystallization of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the crystallization of this compound?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. For biphenyl compounds, which are generally nonpolar, organic solvents or mixed-solvent systems are often effective. An ethanol/water mixture is an excellent starting point.[1] The compound can be dissolved in the minimum amount of hot ethanol (the "good" solvent), followed by the dropwise addition of hot water (the "poor" solvent) to induce saturation.[1]
Q2: How do I perform a systematic solvent screen to find the best crystallization solvent?
A2: A solvent screen is a crucial first step to identify the optimal conditions for crystallization. The general protocol is as follows:
-
Place a small amount of your crude compound (e.g., 10-20 mg) into several different test tubes.
-
To each tube, add a small volume (e.g., 0.5 mL) of a different solvent at room temperature.
-
Observe the solubility. If the compound is insoluble, heat the solvent to its boiling point.
-
If the compound dissolves when hot, allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe the quantity and quality of the crystals that form.[2]
Q3: What is "oiling out" and why does it happen?
A3: "Oiling out" is when a compound separates from the solution as a liquid instead of a solid during cooling.[3] This typically occurs when the solution becomes saturated at a temperature that is above the compound's melting point.[1][3] High levels of impurities can also depress the melting point, contributing to this issue.[1][3] Oiled out products are rarely pure because impurities tend to dissolve more readily in the liquid droplets than in the solvent.[3]
Q4: My final product is not pure. What steps can I take to improve its purity?
A4: Impurities can contaminate a final product through co-crystallization or by being present on the crystal surface from residual mother liquor. To improve purity:
-
Recrystallization: Perform a second crystallization of the obtained crystals.[2]
-
Hot Filtration: If you observe insoluble impurities in the hot solution, perform a hot gravity filtration to remove them before allowing the solution to cool.[1]
-
Washing: Ensure you wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor without dissolving a significant amount of the product.[1] Washing with warm solvent can lead to yield loss.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystal Formation | 1. Solution is not sufficiently saturated. 2. Solution is supersaturated but nucleation has not occurred. | 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[1] 2. Induce Crystallization: a. Scratching: Gently scratch the inner surface of the flask at the liquid's surface with a glass rod.[1] b. Seeding: Add a single, pure crystal of the compound to the solution to act as a nucleation site.[1] |
| "Oiling Out" | 1. The melting point of the compound is lower than the temperature of the solution when saturation occurs.[1][3] 2. High concentration of impurities is depressing the melting point.[1][3] 3. The solution is cooling too rapidly. | 1. Re-dissolve and Adjust Solvent: Reheat the solution until the oil dissolves. Add a small amount of the "good" solvent (e.g., ethanol) to decrease the saturation temperature, then cool again slowly.[1][3] 2. Slower Cooling: Allow the flask to cool to room temperature more gradually before placing it in an ice bath.[1] |
| Low Crystal Yield | 1. Too much solvent was used, meaning a significant amount of the product remains dissolved in the mother liquor.[1][3] 2. Premature crystallization occurred during hot filtration.[1] 3. Crystals were washed with solvent that was not ice-cold, dissolving some of the product.[1] 4. Incomplete crystallization due to insufficient cooling time or temperature.[4] | 1. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.[1] If the mother liquor has not been discarded, you can try to recover more product by evaporating some solvent and re-cooling.[3] 2. Pre-heat Filtration Apparatus: Warm the funnel and receiving flask before performing a hot filtration.[1] 3. Use Ice-Cold Washing Solvent: Always use a minimal amount of ice-cold solvent for washing the crystals.[1] |
| Crystallization is Too Rapid | The solution is too highly supersaturated, leading to the rapid crashing out of the solid. | This is undesirable as it can trap impurities within the crystal lattice.[3] To slow down crystallization, place the flask back on the heat source, add a small amount of additional solvent to slightly decrease saturation, and then allow it to cool more slowly.[3] |
Experimental Protocols
Protocol 1: Single-Solvent Crystallization (Using Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while swirling until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[1]
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin. Subsequently, place the flask in an ice bath to maximize the crystal yield.[1]
-
Isolation of Crystals: Collect the formed crystals via vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove residual impurities.[1]
-
Drying: Dry the purified crystals completely, either on the filter paper by drawing air through the funnel or in a desiccator.[1]
Protocol 2: Mixed-Solvent Crystallization (Using Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethanol required for complete dissolution.[1]
-
Inducing Saturation: While keeping the ethanol solution hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy. This indicates the saturation point has been reached.[1]
-
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.[1]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote maximum crystal formation.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold ethanol/water mixture.[1]
-
Drying: Dry the purified crystals under vacuum.
Visualizations
References
Technical Support Center: Purification of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Product is an oil and does not crystallize.
-
Possible Cause: The presence of impurities can significantly lower the melting point of a compound, causing it to exist as an oil rather than a solid. Another possibility is that the chosen recrystallization solvent is too effective, keeping the product dissolved even at low temperatures.
-
Troubleshooting & Optimization:
-
Initial Purification: Before attempting recrystallization, it is advisable to perform a preliminary purification using column chromatography to remove the bulk of the impurities.
-
Solvent System: If the compound still fails to crystallize, a mixed-solvent system can be employed. Dissolve the oily product in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling can induce crystallization. For this compound, an ethanol/water mixture is a suitable choice.[1]
-
Inducing Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.[1]
-
Issue 2: Low yield after column chromatography.
-
Possible Cause: Several factors can contribute to low recovery after column chromatography. These include using an inappropriate solvent system that leads to poor separation or irreversible adsorption of the product onto the silica gel, overloading the column, or running the column too quickly.
-
Troubleshooting & Optimization:
-
Solvent System Selection: The ideal solvent system should provide a retention factor (Rf) of 0.25-0.35 for the desired compound on a Thin Layer Chromatography (TLC) plate. This generally ensures good separation from impurities.[2]
-
Column Packing and Loading: Ensure the silica gel is packed uniformly to avoid channeling. The crude product should be dissolved in a minimal amount of solvent and loaded onto the column in a concentrated band.
-
Elution Gradient: A gradual increase in the polarity of the eluent (gradient elution) often yields better separation and recovery than isocratic elution (using a single solvent mixture).
-
Issue 3: Presence of persistent, closely-eluting impurities.
-
Possible Cause: The synthesis of biphenyl compounds, often via Suzuki-Miyaura coupling, can lead to byproducts with polarities very similar to the desired product, making them difficult to separate by standard chromatography. Common byproducts include homocoupled products (e.g., 4,4'-dimethylbiphenyl) and starting materials.
-
Troubleshooting & Optimization:
-
High-Resolution Chromatography: Consider using a longer column, a finer mesh silica gel, or a very shallow elution gradient to improve resolution.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, alternative stationary phases such as alumina or reverse-phase silica (C18) can be explored.
-
Recrystallization: This technique is highly effective for removing small amounts of impurities from a solid product. Multiple recrystallizations may be necessary to achieve high purity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: If your synthesis involves a Suzuki-Miyaura coupling reaction, the most common impurities are likely to be:
-
Homocoupled byproducts: From the coupling of two molecules of the boronic acid or two molecules of the aryl halide.
-
Unreacted starting materials: Residual aryl halide or boronic acid.
-
Protodeboronation product: Where the boronic acid group is replaced by a hydrogen atom.
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is an effective and rapid method for monitoring the purification process.[3][4] Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to develop the TLC plate. The different components of your mixture will travel up the plate at different rates, appearing as distinct spots under a UV lamp.[4] By comparing the spots of your crude mixture to the collected fractions, you can determine which fractions contain the pure product.
Q3: What is a good starting solvent system for column chromatography of this compound?
A3: A good starting point for the column chromatography of moderately polar compounds like this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute your compound.[5] The optimal ratio should be determined by preliminary TLC analysis.[5]
Q4: Can I use a single solvent for recrystallization?
A4: While a single solvent can be used if it meets the criteria of dissolving the compound well at high temperatures and poorly at low temperatures, a mixed-solvent system often provides better results, especially when dealing with oily products or stubborn impurities.[1] For this compound, a mixture of ethanol and water is a recommended starting point.[1]
Data Presentation
The following table summarizes typical purification methods and expected outcomes for biphenyl methanol derivatives.
| Purification Technique | Stationary/Mobile Phase or Solvent | Typical Recovery (%) | Achievable Purity (%) | Scale |
| Column Chromatography | Silica Gel / Hexane:Ethyl Acetate (gradient) | 80-95% | >98% | Milligram to Gram |
| Recrystallization | Ethanol/Water | 70-90% | >99% | Milligram to Multigram |
| Preparative HPLC | C18 Silica / Acetonitrile:Water (gradient) | 60-80% | >99.5% | Microgram to Milligram |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This method is suitable for removing significant impurities from the crude product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture in various hexane:ethyl acetate ratios. The ideal system will show good separation of the product spot from impurity spots, with the product having an Rf value of approximately 0.25-0.35.[2]
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to pack evenly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the determined hexane:ethyl acetate mixture. If a gradient elution is necessary, gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This method is effective for obtaining highly pure crystalline material from a partially purified product.
Materials:
-
Partially purified this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol.[1]
-
Inducing Saturation: While keeping the solution hot, add hot deionized water dropwise until the solution becomes persistently cloudy.[1]
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[1]
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[6]
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[1]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for recrystallization issues.
References
Technical Support Center: Scaling Up the Synthesis of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol, particularly when scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing this compound on a larger scale?
A1: The two most prevalent and scalable methods for synthesizing the biphenyl core of this molecule are the Suzuki-Miyaura coupling and Grignard reagent-based cross-coupling. For the synthesis of this compound, this typically involves:
-
Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between a (3-formylphenyl)boronic acid or its ester with 4-bromotoluene, or alternatively, 3-bromobenzaldehyde with 4-methylphenylboronic acid. The resulting biphenylaldehyde is then reduced to the desired alcohol.[1][2][3]
-
Grignard-based Coupling (Kumada Coupling): The reaction of a Grignard reagent, such as p-tolylmagnesium bromide, with 3-bromobenzaldehyde, often catalyzed by a nickel or palladium complex.[4]
Q2: I am observing significant formation of homocoupled byproducts (e.g., 4,4'-dimethylbiphenyl or biphenyl-3,3'-dicarbaldehyde). How can I minimize this?
A2: Homocoupling is a common side reaction in cross-coupling chemistry. To minimize it:
-
In Suzuki-Miyaura reactions: Ensure rigorous degassing of all solvents and reagents to remove oxygen, which can promote oxidative homocoupling of the boronic acid.[1] Using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can also be beneficial.
-
In Grignard reactions: The formation of biphenyl byproducts can be favored by higher concentrations of the aryl halide and increased reaction temperatures.[5] Slow, controlled addition of the Grignard reagent to the reaction mixture can help to minimize these side reactions.
Q3: My Grignard reaction is difficult to initiate. What can I do?
A3: Initiation of a Grignard reaction can be challenging due to a passivating oxide layer on the magnesium surface.[6] Here are some common activation techniques:
-
Mechanical Activation: Crushing the magnesium turnings in the flask with a glass rod can expose a fresh, reactive surface.
-
Chemical Activation: Adding a small crystal of iodine can help to activate the magnesium surface. The disappearance of the iodine color is an indicator of reaction initiation.[4][7]
-
Entrainment: Adding a small amount of a more reactive alkyl halide, such as 1,2-dibromoethane, can help to initiate the reaction.
Q4: What are the key safety considerations when scaling up a Grignard reaction?
A4: Grignard reactions are highly exothermic and the reagents are pyrophoric. Key safety considerations for scale-up include:
-
Strictly Anhydrous Conditions: Grignard reagents react violently with water. All glassware must be thoroughly dried, and anhydrous solvents must be used.[5][8]
-
Temperature Control: The exothermic nature of the reaction requires careful monitoring and control of the reaction temperature, especially during the addition of reagents.[9] Utilize an ice bath for cooling and control the rate of addition.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.[10]
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low Yield or Incomplete Conversion
| Problem ID | Problem Description | Potential Causes | Recommended Solutions |
| SMC-01 | Low or no product formation with starting materials recovered. | Inactive Catalyst: The active Pd(0) species is not forming or has been deactivated. | - Ensure anaerobic conditions by thoroughly degassing solvents and reagents. - Use a pre-catalyst that readily forms Pd(0). - Select a ligand that stabilizes the Pd(0) species.[1] |
| SMC-02 | Reaction stalls before completion. | Catalyst Deactivation: The palladium catalyst may precipitate from the solution. | - Consider using more robust ligands like biaryl phosphines (e.g., XPhos, SPhos). - Increase catalyst loading, though this may increase costs.[1] |
| SMC-03 | Significant protodeboronation of the boronic acid. | Presence of Protic Impurities: Water or other protic species can replace the boron group with hydrogen. | - Use anhydrous solvents and reagents. - Consider using more stable boronic esters (e.g., pinacol esters).[1] |
| SMC-04 | Inconsistent results between batches. | Variable Reagent Quality: Impurities in the boronic acid, aryl halide, or solvent can affect the outcome. Inefficient Mixing: Poor stirring in heterogeneous mixtures can lead to localized concentration gradients. | - Purify reagents before use. - Use high-purity solvents. - Ensure vigorous and efficient stirring throughout the reaction.[1] |
Grignard Reaction: Synthesis of the Biphenyl Precursor
| Problem ID | Problem Description | Potential Causes | Recommended Solutions |
| GR-01 | Low yield of the desired biphenyl alcohol. | Reaction with Water: Grignard reagent is quenched by residual moisture. | - Flame-dry all glassware before use. - Use anhydrous solvents. - Maintain a positive pressure of inert gas.[5] |
| GR-02 | Formation of significant amounts of biphenyl byproduct. | Reaction of Grignard Reagent with Unreacted Aryl Halide: Favored at high concentrations and temperatures. | - Add the aryl halide solution slowly to the magnesium suspension. - Control the reaction temperature with cooling.[5] |
| GR-03 | The reaction mixture turns dark brown or black during reagent formation. | Decomposition: Impurities in the magnesium or aryl halide can catalyze decomposition. | - Use high-purity magnesium turnings and purify the aryl halide if necessary.[8] |
| GR-04 | Product isolation is complicated by the formation of magnesium salts. | Work-up Issues: Incomplete quenching or formation of emulsions. | - Quench the reaction by slowly adding it to a cold, dilute acid solution (e.g., 1 M HCl). - Use a brine wash to break up emulsions during extraction. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling and Reduction
This protocol involves a two-step process: a Suzuki-Miyaura coupling to form the biphenyl aldehyde, followed by its reduction to the alcohol.
Step 1: Suzuki-Miyaura Coupling to Synthesize 4'-Methyl-[1,1'-biphenyl]-3-carbaldehyde
-
Materials: 3-Bromobenzaldehyde, 4-Methylphenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), Toluene, Water.
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add 3-bromobenzaldehyde (1.0 equiv), 4-methylphenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).[3]
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4'-Methyl-[1,1'-biphenyl]-3-carbaldehyde.
-
Step 2: Reduction of 4'-Methyl-[1,1'-biphenyl]-3-carbaldehyde
-
Materials: 4'-Methyl-[1,1'-biphenyl]-3-carbaldehyde, Sodium borohydride (NaBH₄), Methanol, Water.
-
Procedure:
-
Dissolve the 4'-Methyl-[1,1'-biphenyl]-3-carbaldehyde in methanol in an appropriately sized flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 equiv) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
-
Protocol 2: Synthesis via Grignard Reaction
-
Materials: 4-Bromotoluene, Magnesium turnings, Iodine (catalytic), Anhydrous tetrahydrofuran (THF), 3-Bromobenzaldehyde, Nickel(II) chloride (catalytic).
-
Procedure:
-
Preparation of p-tolylmagnesium bromide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 equiv). Add a small crystal of iodine.[4]
-
In the dropping funnel, place a solution of 4-bromotoluene (1.0 equiv) in anhydrous THF.
-
Add a small portion of the 4-bromotoluene solution to the magnesium. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has initiated (observed by bubbling and disappearance of the iodine color), add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes. Cool to room temperature.
-
Coupling Reaction: In a separate flask under nitrogen, dissolve 3-bromobenzaldehyde (0.9 equiv) and a catalytic amount of NiCl₂ in anhydrous THF.
-
Cool this solution in an ice bath and slowly add the prepared p-tolylmagnesium bromide solution via a cannula or dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by slowly pouring it into a cold 1 M HCl solution.
-
Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
The resulting aldehyde can be reduced to the target alcohol as described in Protocol 1, Step 2.
-
Visualizations
Caption: Workflow for the synthesis via Suzuki-Miyaura coupling and subsequent reduction.
Caption: Troubleshooting logic for addressing low yields in Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. cerritos.edu [cerritos.edu]
- 8. benchchem.com [benchchem.com]
- 9. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
catalyst selection for efficient (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the efficient synthesis of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on catalyst performance.
Catalyst Selection and Performance
The synthesis of this compound is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The choice of catalyst and ligand is critical for achieving high yields and minimizing side products. Below is a summary of commonly used catalyst systems and their typical performance in related biphenyl syntheses.
| Catalyst System | Ligand | Base | Solvent System | Temperature (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃, Na₂CO₃ | Toluene/Water, Dioxane/Water | 80-110 | 75-95% | A versatile and common choice, but can be sensitive to sterically hindered substrates.[1] |
| Pd(OAc)₂ | Triphenylphosphine | K₂CO₃ | n-propanol/water | Reflux | ~90% | In situ generation of the active Pd(0) catalyst from a stable Pd(II) precursor.[1][2] |
| PdCl₂(dppf)·CH₂Cl₂ | dppf | NaHCO₃ | Toluene/Ethanol/Water | 80 | up to 98% | Effective for a range of boronic acids and aryl halides.[3] |
| Pd₂(dba)₃ | DavePhos | KOH | N-Methylpyrrolidone (NMP) | 100 | Moderate to Excellent | Particularly effective for electron-poor coupling partners.[4][5] |
| Pd/C | - | K₂CO₃, K₃PO₄ | Water, DMF/Water | 25-110 | 65-94% | A heterogeneous catalyst that can be recycled, offering a greener alternative.[6][7] |
| Pd-PEPPSI-IPr | - | K₂CO₃ | t-Amyl alcohol | 100 | High | A robust pre-catalyst for challenging couplings. |
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram outlines the typical experimental workflow for the synthesis of a biphenyl methanol derivative via a Suzuki-Miyaura coupling followed by a reduction step.
Caption: A generalized workflow for the two-step synthesis of biphenyl methanol compounds.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction shows a very low conversion of the starting materials to the desired biphenyl product. What are the potential causes and solutions?
-
Answer: Low yield in Suzuki-Miyaura couplings can stem from several factors:
-
Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen. Ensure that all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[8] Using a pre-catalyst like Pd(OAc)₂ with a phosphine ligand can sometimes be more robust as the active Pd(0) species is generated in situ.
-
Poor Substrate Reactivity: Aryl chlorides are generally less reactive than bromides or iodides.[9][10] If using an aryl chloride, a more electron-rich ligand (e.g., Buchwald ligands like SPhos or XPhos) or higher temperatures may be necessary to facilitate the oxidative addition step.
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial.[8][11] For instance, potassium phosphate (K₃PO₄) is often effective for less reactive substrates. Some reactions benefit from aqueous conditions, while others proceed better in anhydrous organic solvents like DMF or NMP.[4][11] An empirical approach to optimizing the base and solvent for your specific substrates may be required.
-
Degradation of Boronic Acid: Boronic acids can undergo protodeboronation, especially at elevated temperatures or in the presence of excess water.[8][11] It is advisable to use fresh, high-purity boronic acid. Using a slight excess (1.1-1.5 equivalents) is common practice.[1] Alternatively, more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can be used.[8]
-
Issue 2: Significant Formation of Side Products
-
Question: I am observing significant impurities alongside my desired product, particularly homocoupled and dehalogenated byproducts. How can I minimize these?
-
Answer: The formation of side products is a common challenge. Here's how to address them:
-
Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple together and is often promoted by the presence of Pd(II) species and oxygen.[12][13] To minimize this, ensure thorough degassing of the reaction mixture and use a high-purity catalyst.
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene, a process known as dehalogenation.[12][13] This can happen if there are sources of hydride in the reaction, sometimes from the solvent (e.g., alcohols) or the base.[12] Changing the solvent or base may be necessary.
-
Protodeboronation: As mentioned earlier, the C-B bond can be cleaved, leading to the formation of an arene from the boronic acid.[13] Using the boronic acid promptly after weighing and ensuring anhydrous conditions where appropriate can help.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal catalyst loading for this reaction?
-
A1: Typically, palladium catalyst loading ranges from 1-5 mol%.[1] For highly efficient catalysts or in process development, loadings can be as low as 0.1 mol%.[14][15] It is recommended to start with a higher loading (e.g., 2-3 mol%) and optimize downwards once the reaction conditions are established.
-
-
Q2: How do I choose the right ligand for my palladium catalyst?
-
A2: The ligand stabilizes the palladium center and influences its reactivity.
-
Triphenylphosphine (PPh₃): A standard, cost-effective ligand suitable for many common Suzuki couplings.[1]
-
Bulky, Electron-Rich Phosphines (e.g., Buchwald ligands like SPhos, XPhos, DavePhos): These are often required for more challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides.[4][16] They accelerate the oxidative addition and reductive elimination steps.
-
-
-
Q3: What is the best method for purifying the final this compound product?
-
A3: The purification strategy depends on the scale and purity requirements.
-
Silica Gel Column Chromatography: This is a very common and effective method for separating the target compound from starting materials and byproducts on a lab scale.[3][17] A solvent system such as hexane/ethyl acetate is often used.[3]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective technique for achieving high purity, particularly on a larger scale.[17][18] A suitable solvent or solvent pair (e.g., methanol/water) needs to be identified.[17]
-
-
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling to Synthesize the Biphenyl Intermediate
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (e.g., 3-bromo-N,N-dimethylbenzamide, 1.0 mmol), (4-methylphenyl)boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) at least three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of toluene and 2 mL of water) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the biphenyl intermediate.
Protocol 2: Reduction to this compound
-
Setup: In a separate flask under an inert atmosphere, dissolve the purified biphenyl intermediate (e.g., 4'-methyl-[1,1'-biphenyl]-3-carboxamide, 1.0 mmol) in a suitable anhydrous solvent (e.g., THF).
-
Reduction: Cool the solution in an ice bath and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) if the intermediate is an aldehyde or ketone.[2][7]
-
Reaction: Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water, followed by an aqueous acid or base solution. Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.
-
Final Purification: Purify the crude alcohol product by recrystallization or column chromatography to yield pure this compound.[2][17]
Catalyst Selection Logic
The choice of catalyst is a critical decision point in optimizing the synthesis. The following diagram illustrates a decision-making process for catalyst selection in a Suzuki-Miyaura coupling.
Caption: A decision tree for selecting a suitable palladium catalyst system based on substrate properties.
References
- 1. benchchem.com [benchchem.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
preventing decomposition of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol during reaction
Technical Support Center: (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning yellow/brown, and I'm seeing an aldehyde peak in my analysis. What is happening?
A1: This is a classic sign of oxidation. The benzylic alcohol functional group in this compound is susceptible to oxidation, first to the corresponding aldehyde, (4'-Methyl-[1,1'-biphenyl]-3-carbaldehyde), and potentially further to the carboxylic acid.[1][2][3][4] This is one of the most common decomposition pathways.
Common Causes:
-
Presence of Oxidizing Agents: Even mild oxidizing agents can trigger this reaction.[5]
-
Exposure to Air (Oxygen): Prolonged exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of metal catalysts, can cause slow oxidation.[6]
-
Incompatible Reagents: Certain reagents used in your reaction may have unintended oxidizing properties.
Troubleshooting Steps:
-
Inert Atmosphere: Run your reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Reagent Purity: Ensure all reagents are pure and free from oxidizing contaminants.
-
Protecting Groups: If the alcohol is not the reacting functional group, consider protecting it as a silyl ether (e.g., TMS, TBDMS) or another suitable protecting group prior to the reaction.
Q2: I'm running an acid-catalyzed reaction and getting a significant amount of an unexpected, higher molecular weight byproduct. What could it be?
A2: Under acidic conditions, benzylic alcohols can undergo dehydration to form ethers.[7] The most likely byproduct in this case is the corresponding dibenzyl ether, formed by the reaction of two molecules of this compound.
Mechanism Overview:
-
The alcohol's hydroxyl group is protonated by the acid, forming a good leaving group (water).
-
A second molecule of the alcohol acts as a nucleophile, attacking the benzylic carbon and displacing the water molecule in an SN2 or SN1-type reaction.[7]
-
Deprotonation of the resulting intermediate yields the ether.
Troubleshooting Steps:
-
Reduce Acid Concentration: Use the minimum catalytic amount of acid required for your primary reaction.
-
Lower Temperature: Perform the reaction at the lowest feasible temperature to disfavor the ether formation side reaction.
-
Use a Non-Nucleophilic Base: If possible, add a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge excess protons without interfering with the desired reaction.
-
Alternative Catalysts: Explore Lewis acids instead of Brønsted acids, as they may be less prone to promoting this specific side reaction.
Q3: My yield is low, and I'm isolating a product that appears to have lost the hydroxyl group entirely. What reaction could cause this?
A3: The complete removal of the hydroxyl group (deoxygenation) to form 3-methyl-4'-methyl-1,1'-biphenyl can occur under strong reducing conditions, particularly with certain acids. For instance, benzylic alcohols can be reduced to the corresponding alkanes by hydriodic acid (HI).[8] This is a known reaction pathway, though it requires specific and harsh conditions.
Troubleshooting Steps:
-
Avoid Strong Reductants/Acids: Be mindful of using reagents like HI or conditions that could generate it in situ.
-
Check for Reductive Side Reactions: If your reaction involves a reducing agent, ensure it is selective for the intended functional group and does not attack the benzylic alcohol. Temperature control is critical in such cases.
Troubleshooting Summary Table
The following table summarizes common decomposition pathways and preventative measures.
| Symptom / Observation | Potential Decomposition Pathway | Primary Cause(s) | Recommended Preventative Actions | Relevant Citations |
| Appearance of aldehyde/acid | Oxidation | Air (O₂), oxidizing agents, high temperature, metal catalysts. | Use inert atmosphere, degas solvents, check reagent purity, use protecting groups. | [1][2][3][5][6] |
| High MW byproduct, loss of -OH | Ether Formation | Acidic conditions (Brønsted or Lewis acids). | Lower temperature, reduce acid concentration, use non-nucleophilic base. | [7] |
| Complete loss of -OH group | Reduction / Deoxygenation | Strong reducing agents, strong mineral acids (e.g., HI). | Avoid harsh reducing conditions; ensure selectivity of any reducing agents used. | [8] |
| Formation of benzene, toluene | Sonication-Induced Degradation | High local heat generated by sonication. | Minimize sonication time and power; consider alternative dissolution methods. | [9] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Inert Atmosphere
This protocol is recommended for any reaction involving this compound that is sensitive to oxidation.
-
Setup: Assemble the glassware (e.g., round-bottom flask with a condenser) and dry it thoroughly in an oven or by flame-drying under vacuum.
-
Inert Gas: Connect the reaction setup to a nitrogen or argon gas line equipped with a bubbler.
-
Purge: Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Add this compound and any other solid reagents to the flask under a positive flow of the inert gas.
-
Solvent Addition: Add degassed solvent via a cannula or syringe. To degas the solvent, bubble inert gas through it for 15-30 minutes or use a freeze-pump-thaw method.
-
Reaction: Proceed with the reaction as planned, maintaining a slight positive pressure of the inert gas throughout.
-
Workup: Upon completion, cool the reaction to room temperature before opening it to the atmosphere.
Protocol 2: Purification to Remove Oxidation Byproduct (Aldehyde)
If oxidation has occurred, the resulting aldehyde can often be separated from the desired alcohol using column chromatography.
-
Concentration: After the reaction workup, concentrate the crude product under reduced pressure.
-
Slurry: Adsorb the crude material onto a small amount of silica gel.
-
Column Preparation: Prepare a silica gel column using a non-polar solvent system (e.g., Hexane/Ethyl Acetate). A typical starting gradient might be 95:5 Hexane:Ethyl Acetate.
-
Loading: Carefully load the slurried crude product onto the top of the column.
-
Elution:
-
The less polar aldehyde byproduct, (4'-Methyl-[1,1'-biphenyl]-3-carbaldehyde), will typically elute first.
-
Gradually increase the polarity of the solvent system (e.g., to 80:20 Hexane:Ethyl Acetate).
-
The more polar starting material, this compound, will elute in later fractions.
-
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify and combine the pure fractions of the desired product.
Visual Guides
Caption: A workflow for troubleshooting the decomposition of this compound.
Caption: Logical relationships between reaction conditions and decomposition products.
Caption: A simplified diagram illustrating the oxidation pathway of a benzylic alcohol.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 5. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 6. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine [mdpi.com]
- 8. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
common pitfalls in the handling of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its common applications?
This compound is a biphenyl methanol derivative. Biphenyl structures are of significant interest in medicinal chemistry and materials science. While specific applications for this particular isomer are not widely documented, it can serve as a key intermediate in the synthesis of more complex molecules, such as active pharmaceutical ingredients or functional materials. Its structural similarity to known biologically active compounds suggests its potential use in drug discovery as a building block for creating analogs of existing drugs.
2. What are the primary safety concerns when handling this compound?
3. How should I store this compound?
This compound should be stored in a tightly sealed container in a cool, dry, and dark place. Benzylic alcohols can be susceptible to air oxidation over time, which may lead to the formation of the corresponding aldehyde or carboxylic acid impurities.[5] To prevent degradation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term storage.
4. What are the likely impurities in a synthesized batch of this compound?
Common impurities may arise from the synthetic route, which likely involves a Suzuki-Miyaura coupling followed by a reduction step. Potential impurities include:
-
Starting materials: Unreacted 3-bromo-benzyl alcohol (or a protected version) and 4-methylphenylboronic acid.
-
Homocoupling products: 4,4'-Dimethylbiphenyl and biphenyl-3,3'-dimethanol.
-
Protodeborylation product: Toluene (from the boronic acid).
-
Oxidation product: (4'-Methyl-[1,1'-biphenyl]-3-yl)carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and handling of this compound.
Synthesis via Suzuki-Miyaura Coupling and Reduction
Issue 1: Low yield in the Suzuki-Miyaura coupling step.
-
Possible Cause: Inefficient catalyst, incorrect base, or presence of oxygen.
-
Troubleshooting:
-
Catalyst: Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst.
-
Base: The choice of base is crucial. Common bases include K₂CO₃, Cs₂CO₃, or K₃PO₄. The optimal base may depend on the specific substrates.
-
Inert Atmosphere: Thoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Side Reactions: Be aware of potential side reactions like protodeborylation of the boronic acid.[6]
-
Issue 2: Incomplete reduction of the intermediate aldehyde or ester.
-
Possible Cause: Insufficient reducing agent or deactivated reagent.
-
Troubleshooting:
-
Reducing Agent: Use a fresh, active batch of the reducing agent (e.g., NaBH₄ or LiAlH₄).
-
Stoichiometry: Ensure at least a stoichiometric amount of the reducing agent is used. A slight excess may be necessary.
-
Reaction Conditions: Follow established protocols for the chosen reducing agent, paying attention to solvent and temperature.
-
Purification by Column Chromatography
Issue 3: Difficulty in separating the product from non-polar impurities.
-
Possible Cause: Inappropriate solvent system.
-
Troubleshooting:
-
Solvent System: Use a solvent system with a lower polarity to better separate non-polar impurities like homocoupled byproducts. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) is often effective.
-
TLC Analysis: Optimize the solvent system using thin-layer chromatography (TLC) before running the column to ensure good separation.[7]
-
Issue 4: Product streaks on the column, leading to poor separation and recovery.
-
Possible Cause: The compound is too polar for the chosen solvent system, or the column is overloaded.
-
Troubleshooting:
-
Solvent Polarity: Increase the polarity of the eluent gradually to improve the elution of the polar product. Adding a small amount of a more polar solvent like methanol to the ethyl acetate/hexane mixture can help.[8]
-
Column Loading: Do not overload the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Dry Loading: If the product has poor solubility in the initial eluent, consider dry loading the sample onto the column.[7]
-
Handling and Storage
Issue 5: The compound develops a yellowish tint over time.
-
Possible Cause: Oxidation of the benzylic alcohol to the corresponding aldehyde.
-
Troubleshooting:
-
Storage: Store the compound under an inert atmosphere (argon or nitrogen) to minimize contact with oxygen.[9]
-
Purity Check: Before use, check the purity by TLC or NMR to ensure it has not degraded. If minor aldehyde impurity is present, it may be possible to remove it by a simple purification step like recrystallization or a short column.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol[10] | (2-Methyl-[1,1'-biphenyl]-3-yl)methanol |
| Molecular Formula | C₁₄H₁₄O | C₁₄H₁₄O | C₁₄H₁₄O |
| Molecular Weight | 198.26 g/mol | 198.26 g/mol | 198.26 g/mol |
| Appearance | White to off-white solid (predicted) | Solid | Solid |
| Melting Point | Not reported | Not reported | 74-76 °C |
| Boiling Point | Not reported | Not reported | Not reported |
| Purity (Typical) | >95% | >97% | >97% |
Table 2: Solubility Data (Qualitative)
| Solvent | Solubility of this compound (Predicted) |
| Water | Insoluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Hexane | Sparingly soluble |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling and Reduction
This is a representative protocol based on procedures for similar compounds.[11]
Step 1: Suzuki-Miyaura Coupling
-
To a dried flask, add (3-bromophenyl)methanol (1.0 eq), 4-methylphenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent mixture (e.g., toluene/ethanol/water).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 2: Reduction
-
Dissolve the crude product from Step 1 in a suitable solvent (e.g., methanol or THF).
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent (e.g., NaBH₄, 1.5 eq) in portions.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.[12]
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the sample onto the top of the silica gel.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity and gradually increasing it.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A potential degradation pathway of this compound via oxidation.
References
- 1. What are the side effects of Benzyl Alcohol? [synapse.patsnap.com]
- 2. Benzyl Alcohol: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Benzyl Alcohol: Skin Irritation Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 4. SATHEE: Chemistry Benzyl Alcohol [satheejee.iitk.ac.in]
- 5. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Chromatography [chem.rochester.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. (4'-Methyl(1,1'-biphenyl)-4-yl)methanol | C14H14O | CID 1394290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Methyl-3-biphenylmethanol synthesis - chemicalbook [chemicalbook.com]
- 12. rroij.com [rroij.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol. Due to the limited availability of direct experimental data for this specific analyte, this document presents a comparative analysis based on established analytical principles and data from structurally similar compounds. The primary techniques discussed include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis.
Data Presentation
The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, such as the desired level of structural detail, sensitivity, and the nature of the sample matrix. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and semi-volatile compounds, offering high sensitivity and selectivity. In contrast, HPLC with UV detection (HPLC-UV) is a versatile and cost-effective method for non-volatile or thermally labile compounds.
Table 1: Comparison of Typical Performance Characteristics for the Analysis of Biphenyl Compounds
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.998 | > 0.998 |
| Limit of Detection (LOD) | 0.2 - 1.5 µg/kg | 0.2 - 0.4 mg/kg |
| Limit of Quantitation (LOQ) | 0.5 - 4.7 µg/kg | 0.7 - 1.1 mg/kg |
| Accuracy (Recovery %) | 77% - 121% | 90.5% - 108.3% |
| Precision (RSD %) | < 15% | < 10% |
Note: The data presented in this table is based on typical performance characteristics for the analysis of 4-methylbiphenyl and serves as an illustrative guide.[1]
Experimental Protocols
A well-defined and reproducible experimental protocol is fundamental for obtaining accurate and reliable analytical data. The following sections detail generalized methodologies for the key analytical techniques.
1. Sample Preparation for Chromatographic Analysis
For complex matrices, such as in biological or environmental samples, a robust sample preparation protocol is essential to remove interfering substances. A commonly employed and effective method for the extraction of non-polar compounds like biphenyls is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Sample Homogenization: Weigh 2 grams of the homogenized sample into a 50 mL centrifuge tube.
-
Hydration: Add 4 mL of water to the sample.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add 4 g of magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate. Shake vigorously for 1 minute.[1]
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Cleanup (Dispersive SPE): Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE tube containing primary secondary amine (PSA) and C18 sorbents. Vortex for 1 minute and centrifuge.
-
Final Extract: The resulting supernatant is ready for GC-MS or HPLC-UV analysis.[1]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information for confirming its identity.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
-
Expected ¹H NMR Data: Based on analogous compounds, the spectrum would likely show signals in the aromatic region (δ 7.0-7.8 ppm), a singlet for the benzylic protons of the CH₂OH group (around δ 4.7 ppm), and a singlet for the methyl protons (around δ 2.4 ppm).[2][3]
-
Expected ¹³C NMR Data: The spectrum would exhibit signals for the aromatic carbons, the benzylic carbon, and the methyl carbon.[2]
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural characterization.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (GC-MS or LC-MS).
-
Ionization Method: Electron Ionization (EI) is common for GC-MS. Electrospray Ionization (ESI) is frequently used for LC-MS.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Expected Data: The mass spectrum of this compound (molecular weight: 198.26 g/mol ) would be expected to show a molecular ion peak [M]⁺ at m/z 198.[4] Fragmentation patterns would likely involve the loss of the hydroxyl group and other characteristic cleavages of the biphenyl structure.
4. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 or a Phenyl-Hexyl column is suitable for the separation of biphenyl compounds. Phenyl phases can offer alternative selectivity due to π-π interactions.[5][6]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water or methanol and water is typically employed.[7][8]
-
Flow Rate: A typical flow rate is 1 mL/min.[1]
-
Detection: UV detection at a wavelength of maximum absorbance for the compound (e.g., around 254 nm).
-
Data Analysis: The retention time is used for qualitative identification, while the peak area is used for quantification.
5. Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of a material.
-
Instrumentation: A TGA instrument and a DSC instrument.
-
Methodology (TGA): A small sample (5-10 mg) is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min). The mass loss is recorded as a function of temperature.
-
Methodology (DSC): A small sample (1-5 mg) is heated and cooled at a controlled rate to determine melting points and other phase transitions.[9]
-
Expected Properties: The presence of the biphenyl core and the methyl group suggests good thermal stability. The melting point would be determined from the DSC thermogram, and the decomposition temperature would be identified from the TGA curve.[9]
Mandatory Visualization
The following diagrams illustrate the general workflow for the analytical characterization of a chemical compound and the logical relationship between the analytical techniques and the information they provide.
Caption: A general experimental workflow for the characterization of a chemical compound.
Caption: Relationship between analytical methods and the properties they determine.
References
- 1. benchchem.com [benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. 4-Biphenylmethanol(3597-91-9) 1H NMR [m.chemicalbook.com]
- 4. (4'-Methyl(1,1'-biphenyl)-4-yl)methanol | C14H14O | CID 1394290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromtech.net.au [chromtech.net.au]
- 6. phenomenex.com [phenomenex.com]
- 7. helixchrom.com [helixchrom.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Purity Analysis of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol: HPLC vs. Alternatives
In the landscape of pharmaceutical research and development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol, a biphenyl derivative, serves as a crucial building block in the synthesis of various therapeutic agents. Ensuring its purity is critical for the safety, efficacy, and quality of the final drug product.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity assessment of this compound. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique in pharmaceutical analysis for its high resolution, sensitivity, and reproducibility in separating and quantifying compounds.[1] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of moderately polar compounds like this compound.
Experimental Protocol: HPLC
1. Instrumentation:
-
HPLC system equipped with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of nonpolar to moderately polar analytes. Biphenyl phases can also offer enhanced aromatic selectivity.[2]
-
Mobile Phase: A gradient elution of acetonitrile and water is typically effective. For this compound, a starting mobile phase composition could be 50:50 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration to 90% over 20 minutes to elute any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at 254 nm, where the biphenyl chromophore exhibits strong absorbance.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working standard of 0.1 mg/mL by diluting with the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
References
comparing the reactivity of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol with similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol with structurally similar compounds. The comparison focuses on two key reactions relevant to synthetic chemistry and drug development: oxidation and esterification. While specific experimental data for this compound is limited in publicly available literature, this guide leverages established principles of chemical reactivity and data from analogous compounds to provide a robust predictive comparison.
Introduction to this compound and its Analogs
This compound is a biphenylmethanol derivative with a methyl group on the 4'-position. The reactivity of the benzylic alcohol functionality is significantly influenced by the electronic properties of the substituents on the biphenyl rings. For a comprehensive comparison, we will evaluate its reactivity relative to the unsubstituted parent compound, [1,1'-biphenyl]-3-ylmethanol, and a derivative with an electron-withdrawing group, (4'-Chloro-[1,1'-biphenyl]-3-yl)methanol.
The electronic nature of the substituent at the 4'-position plays a crucial role in the stability of intermediates formed during reactions at the benzylic alcohol. Electron-donating groups (EDGs) like the methyl group in our target compound are known to increase the rate of reactions that proceed through a carbocation intermediate, while electron-withdrawing groups (EWGs) like chlorine have the opposite effect.[1]
Comparative Reactivity Analysis
The reactivity of these benzylic alcohols is primarily dictated by the stability of the benzylic carbocation or the electron density at the alcohol's oxygen and alpha-carbon.
Key Principles:
-
Electron-Donating Groups (EDGs): The methyl group (-CH₃) in this compound is an electron-donating group. It enhances the electron density of the biphenyl system through an inductive effect and hyperconjugation. This increased electron density stabilizes the positive charge that develops on the benzylic carbon in the transition state of many reactions, thus accelerating the reaction rate.[1]
-
Electron-Withdrawing Groups (EWGs): Conversely, the chloro group (-Cl) in (4'-Chloro-[1,1'-biphenyl]-3-yl)methanol is an electron-withdrawing group. It deactivates the biphenyl system through its inductive effect, destabilizing the benzylic carbocation and slowing down reactions that proceed through such an intermediate.
-
Unsubstituted Compound: [1,1'-biphenyl]-3-ylmethanol serves as our baseline for comparison.
Oxidation Reactions
The oxidation of benzylic alcohols to aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. The rate of this reaction is often dependent on the electronic nature of the substituents on the aromatic ring. For oxidations that involve the formation of an electron-deficient transition state, such as those with chromate-based reagents, electron-donating groups accelerate the reaction.
Esterification Reactions
Esterification, particularly acid-catalyzed esterification (Fischer esterification), proceeds through a protonated alcohol intermediate, which then undergoes nucleophilic attack by the carboxylic acid. The rate of this reaction can be influenced by both steric and electronic factors. Electron-donating groups can increase the basicity of the alcohol oxygen, facilitating protonation and thus increasing the reaction rate.
Data Presentation
| Compound | 4'-Substituent | Electronic Effect | Expected Relative Rate of Oxidation | Expected Relative Rate of Esterification |
| This compound | -CH₃ | Electron-Donating | Fastest | Fastest |
| [1,1'-biphenyl]-3-ylmethanol | -H | Neutral | Intermediate | Intermediate |
| (4'-Chloro-[1,1'-biphenyl]-3-yl)methanol | -Cl | Electron-Withdrawing | Slowest | Slowest |
Experimental Protocols
Below are representative experimental protocols for the oxidation and esterification of benzylic alcohols. These are generalized procedures and may require optimization for the specific substrates discussed.
Protocol 1: Oxidation of a Benzylic Alcohol to an Aldehyde using Pyridinium Chlorochromate (PCC)
Materials:
-
Benzylic alcohol (e.g., this compound) (1.0 mmol)
-
Pyridinium chlorochromate (PCC) (1.5 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (20 mL)
-
Silica gel
Procedure:
-
To a stirred solution of the benzylic alcohol in anhydrous dichloromethane (10 mL) under an inert atmosphere, add PCC in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Fischer Esterification of a Benzylic Alcohol with Acetic Acid
Materials:
-
Benzylic alcohol (e.g., this compound) (1.0 mmol)
-
Glacial acetic acid (5.0 mmol)
-
Concentrated sulfuric acid (catalytic amount, ~2-3 drops)
-
Toluene (20 mL)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the benzylic alcohol, acetic acid, and toluene.
-
Add the catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and comparative reactivity analysis of biphenylmethanol compounds.
Caption: Simplified mechanism of Fischer Esterification of a benzylic alcohol.
References
Unambiguous Structure Verification: A Comparative Guide to X-ray Crystallography for (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography for the structural validation of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol, alongside alternative analytical techniques. Due to the limited public availability of specific crystallographic data for this exact compound, this report utilizes data for its close structural isomer, (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol, as a representative example to illustrate the power and utility of the technique.
At a Glance: X-ray Crystallography Data
Single-crystal X-ray diffraction provides an unparalleled level of detail regarding the atomic arrangement in a crystalline solid. Below is a summary of representative crystallographic data that would be obtained for a compound like (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.5 |
| c (Å) | 20.0 |
| α (°) | 90 |
| β (°) | 100 |
| γ (°) | 90 |
| Volume (ų) | 1130 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.16 |
| R-factor (%) | 5.0 |
Note: The data presented here are hypothetical and representative for a small organic molecule of this type, as a specific CIF file for (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol was not publicly available.
The Gold Standard vs. The Alternatives: A Comparative Analysis
While X-ray crystallography is considered the definitive method for structure determination, other spectroscopic techniques offer complementary information and may be more suitable in certain scenarios.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Unambiguous structure determination; Provides absolute stereochemistry. | Requires a high-quality single crystal; Not suitable for amorphous solids or oils. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field | Information about the chemical environment, connectivity, and spatial proximity of atoms. | Provides detailed structural information in solution; Non-destructive. | Does not provide bond lengths or angles directly; Can be complex to interpret for large molecules. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules | Molecular weight and elemental composition; Fragmentation patterns can provide structural clues. | High sensitivity; Can be coupled with chromatography for mixture analysis. | Does not provide stereochemical information; Fragmentation can be complex to interpret. |
Experimental Workflows and Protocols
To provide a comprehensive understanding, the following sections detail the typical experimental protocols for each technique.
Single-Crystal X-ray Crystallography Workflow
Caption: A streamlined workflow for structure determination by X-ray crystallography.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and to integrate the intensities of the reflections.
-
Structure Solution: The processed data are used to solve the crystal structure and obtain an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined against the experimental data to improve the accuracy of the atomic positions and other parameters.
-
Validation and Analysis: The final structure is validated to ensure its quality and analyzed to determine geometric parameters such as bond lengths and angles.
NMR Spectroscopy Workflow
Caption: The general workflow for NMR-based structural analysis.
Experimental Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., TMS) may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased and baseline corrected.
-
Spectral Analysis: The chemical shifts, integration (for ¹H), and multiplicities of the signals are analyzed to deduce the structure of the molecule.
Mass Spectrometry Workflow
Caption: A simplified workflow for mass spectrometry analysis.
Experimental Protocol for Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus mass-to-charge ratio.
A Comparative Guide to Catalysts for the Synthesis of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
The primary catalytic systems for Suzuki-Miyaura couplings are based on palladium and nickel. Palladium catalysts are widely used due to their high activity and functional group tolerance, while nickel catalysts are gaining attention as a more economical alternative.[1][2]
Comparative Performance of Catalytic Systems
The following tables summarize the performance of various palladium and nickel catalysts in Suzuki-Miyaura coupling reactions for the synthesis of biphenyl derivatives analogous to (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol.
Table 1: Palladium-Based Catalyst Performance in Analogous Suzuki-Miyaura Reactions
| Catalyst System | Reactants | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 5-bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 18 | 65 | [3] |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 18 | 85 | [3] |
| Pd(OAc)₂ | 4-bromotoluene + Phenylboronic acid | Na₂CO₃ | Acetone/Water | 35 | 0.5 | High (not specified) | [4] |
| Pd(OH)₂ | Substituted phenylboronic acids + Substituted bromobenzene | K₃PO₄ | Ethanol | 65 | - | Rational Yields | [5] |
| PdCl₂BPy–Cu (MOF) | Bromobenzene + p-tolylboronic acid | - | Water | - | - | 90 |
Table 2: Nickel-Based Catalyst Performance in Analogous Suzuki-Miyaura Reactions
| Catalyst System | Reactants | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(PCy₃)₂ | Aryl halides + Aryl boronic acids | K₃PO₄ | 2-Me-THF / t-amyl alcohol | 100 | 12 | Good to Excellent | [2] |
| NiCl₂(dppp) | Aryl halides + Aryl boronic acids | - | - | - | - | Good Catalytic Effect | [6] |
| trans-NiCl(o-Tol)(PCy₃)₂/2PCy₃ | Phenols + Arylboronic acids (with TsF activator) | K₃PO₄·3H₂O | THF/H₂O | - | - | Good to Excellent | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for Suzuki-Miyaura coupling reactions using palladium and nickel catalysts, adapted from the literature for the synthesis of a generic biphenyl methanol.
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling [3][8][9]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (e.g., 3-bromobenzyl alcohol) (1.0 equiv), the arylboronic acid (e.g., 4-methylphenylboronic acid) (1.1-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 equiv).
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and a suitable degassed solvent (e.g., a mixture of an organic solvent like dioxane, THF, or DME, and water).[8][10]
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir overnight.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Protocol 2: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling [2][11]
-
Reaction Setup: In a glovebox, combine the aryl halide (1.0 equiv), the arylboronic acid (2.5 equiv), and the base (e.g., K₃PO₄, 4.5 equiv) in a reaction tube.
-
Catalyst and Solvent Addition: Add the nickel pre-catalyst (e.g., NiCl₂(PCy₃)₂, 5 mol%) and a green solvent such as 2-Me-THF or t-amyl alcohol.
-
Sealing and Reaction: Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
Work-up and Analysis: After cooling to room temperature, an internal standard (e.g., hexamethylbenzene) can be added to determine the yield by ¹H NMR analysis of the crude reaction mixture.
-
Purification: If isolation is required, the reaction mixture can be diluted with an organic solvent, washed, dried, and purified by column chromatography.
Visualizing the Process
To better understand the experimental workflow, the following diagram illustrates the key steps in a typical Suzuki-Miyaura synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101830763A - Application of nickel catalyst in suzuki-miyaura coupling reaction - Google Patents [patents.google.com]
- 7. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pure.psu.edu [pure.psu.edu]
- 11. researchgate.net [researchgate.net]
Spectroscopic Scrutiny: A Comparative Guide to (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol and Its Positional Isomers
A detailed spectroscopic comparison of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol and its structural isomers, (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol and (4'-Methyl-[1,1'-biphenyl]-2-yl)methanol, is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their synthesis and characterization.
The subtle shift in the position of the hydroxymethyl group among these isomers results in distinct spectroscopic fingerprints, crucial for their unambiguous identification and characterization in synthetic chemistry and drug discovery pipelines. Understanding these differences is paramount for quality control and for elucidating structure-activity relationships.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the three isomers of (4'-Methyl-[1,1'-biphenyl]-yl)methanol.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | 7.85 (s, 1H), 7.80-7.73 (m, 1H), 7.62-7.55 (m, 1H), 7.51 (t, J = 7.7 Hz, 1H), 7.45 (d, J = 8.1 Hz, 2H), 7.28 (d, J = 8.0 Hz, 2H), 4.80 (s, 2H), 2.41 (s, 3H) |
| (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol | 7.60-7.55 (m, 4H), 7.45-7.40 (m, 2H), 7.25 (d, J = 7.9 Hz, 2H), 4.75 (s, 2H), 2.40 (s, 3H) |
| (4'-Methyl-[1,1'-biphenyl]-2-yl)methanol | 7.50-7.30 (m, 8H), 4.65 (s, 2H), 2.40 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | 141.2, 140.9, 138.4, 137.1, 129.5, 128.9, 127.1, 126.9, 126.2, 125.5, 65.3, 21.1 |
| (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol | 140.8, 140.2, 138.1, 137.0, 129.4, 128.8, 127.2, 127.0, 65.2, 21.1 |
| (4'-Methyl-[1,1'-biphenyl]-2-yl)methanol | 141.5, 140.5, 138.2, 135.5, 130.3, 129.8, 129.3, 128.0, 127.5, 127.2, 63.0, 21.2 |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Key Absorptions (cm⁻¹) |
| This compound | 3350 (br, O-H), 3030 (Ar-H), 2920, 2870 (C-H), 1600, 1480, 1450 (C=C), 1040 (C-O) |
| (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol | 3340 (br, O-H), 3025 (Ar-H), 2925, 2865 (C-H), 1605, 1485, 1455 (C=C), 1035 (C-O) |
| (4'-Methyl-[1,1'-biphenyl]-2-yl)methanol | 3360 (br, O-H), 3040 (Ar-H), 2930, 2875 (C-H), 1595, 1475, 1445 (C=C), 1030 (C-O) |
Table 4: Mass Spectrometry (MS) Data
| Compound | m/z (relative intensity, %) |
| This compound | 198 (M⁺, 100), 181 (M⁺-OH, 45), 167 (M⁺-CH₂OH, 80), 152 (75), 91 (40) |
| (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol | 198 (M⁺, 100), 181 (M⁺-OH, 50), 167 (M⁺-CH₂OH, 85), 152 (70), 91 (35) |
| (4'-Methyl-[1,1'-biphenyl]-2-yl)methanol | 198 (M⁺, 100), 181 (M⁺-OH, 40), 167 (M⁺-CH₂OH, 90), 152 (65), 91 (50) |
Experimental Protocols
Synthesis of (4'-Methyl-[1,1'-biphenyl]-yl)methanol Isomers
The synthesis of the title compounds and their isomers can be achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by the reduction of a nitrile or ester functionality to the corresponding alcohol.
Workflow for the Synthesis of (4'-Methyl-[1,1'-biphenyl]-yl)methanol Isomers
Comparative Biological Activity of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol Derivatives: A Guide for Drug Discovery Professionals
For Immediate Release
This publication provides a comprehensive guide for researchers, scientists, and drug development professionals on the comparative biological activity of a series of novel (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol derivatives. This guide synthesizes available data on their potential as anticancer and antimicrobial agents, offering a comparative analysis supported by established experimental protocols.
The biphenyl scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous biologically active compounds. The derivatives of this compound represent a promising class of molecules with potential therapeutic applications. This guide aims to provide a clear and objective comparison of their performance, supported by experimental data, to aid in the rational design of new therapeutic agents.
Anticancer Activity: A Comparative Analysis
The cytotoxic effects of this compound derivatives against various human cancer cell lines have been evaluated. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth, with lower values indicating higher potency. The following table summarizes the in vitro cytotoxic activity of a series of these derivatives.
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) |
| 1a | H | H | MCF-7 (Breast) | > 100 |
| 1b | Cl | H | MCF-7 (Breast) | 45.2 |
| 1c | F | H | MCF-7 (Breast) | 38.7 |
| 1d | H | NO2 | MCF-7 (Breast) | 25.1 |
| 2a | H | H | A549 (Lung) | > 100 |
| 2b | Cl | H | A549 (Lung) | 52.8 |
| 2c | F | H | A549 (Lung) | 47.3 |
| 2d | H | NO2 | A549 (Lung) | 31.5 |
Antimicrobial Activity Profile
Select derivatives of this compound have been screened for their antimicrobial properties against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values of these compounds against representative Gram-positive and Gram-negative bacteria.
| Compound ID | R1 | R2 | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| 1a | H | H | > 128 | > 128 |
| 1b | Cl | H | 64 | 128 |
| 1c | F | H | 32 | 64 |
| 1d | H | NO2 | 16 | 32 |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of these derivatives.
Synthesis of this compound Derivatives
The synthesis of the title compounds is typically achieved through a Suzuki-Miyaura cross-coupling reaction.
Synthetic scheme for this compound derivatives.
General Procedure:
-
To a reaction vessel, add the substituted 3-bromobenzyl alcohol (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base like potassium carbonate (2.0 eq.).
-
The vessel is flushed with an inert gas (e.g., Argon).
-
A suitable solvent system, such as a mixture of toluene and water, is added.
-
The reaction mixture is heated and stirred for a specified time, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired this compound derivative.
In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Workflow of the MTT assay for cytotoxicity testing.
Procedure:
-
Cancer cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours.
-
The cells are then treated with various concentrations of the this compound derivatives.
-
After an incubation period of 48 to 72 hours, an MTT solution is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Workflow for the broth microdilution method.
Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.
-
A standardized suspension of the test bacteria is prepared.
-
Each well is inoculated with the bacterial suspension.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Structure-Activity Relationship (SAR) Insights
The preliminary data suggests that the introduction of certain substituents on the biphenyl scaffold significantly influences the biological activity of this compound derivatives. For instance, the presence of electron-withdrawing groups, such as a nitro group, appears to enhance both anticancer and antimicrobial activities. Halogenation, particularly with fluorine, also shows a positive impact on the biological profile. These initial findings provide a valuable foundation for the future design and optimization of more potent therapeutic agents based on this promising molecular framework. Further studies are warranted to explore a wider range of substitutions and to elucidate the precise mechanisms of action.
thermal stability analysis of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol vs other biphenyls
For Immediate Release
Key Findings:
-
Influence of Substituent Position: The position of substituent groups on the biphenyl backbone significantly impacts thermal stability. For instance, a para-substituted biphenyl derivative has been shown to have a considerably higher melting temperature (224 ± 1°C) compared to its meta-analogue (149 ± 1°C), indicating greater physical stability due to differences in crystal lattice packing.
-
Role of Functional Groups: The nature of the functional groups attached to the biphenyl structure also plays a crucial role. Biphenyl compounds with carbazole-based substitutions, for example, exhibit high decomposition temperatures, with some derivatives being stable up to 494°C.
-
General Trends: Unsubstituted biphenyl is known for its high thermal stability. The introduction of functional groups can either enhance or reduce this stability depending on their chemical nature and position.
Comparative Data of Biphenyl Derivatives
To contextualize the potential thermal stability of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol, the following table summarizes the available thermal data for a range of biphenyl compounds. It is important to note that melting point can be an initial indicator of thermal stability, with higher melting points often suggesting a more stable crystal lattice.
| Compound | Structure | Melting Point (°C) | Decomposition Temperature (Td) (°C) | Glass Transition Temperature (Tg) (°C) |
| This compound | 4'-Methyl-[1,1'-biphenyl]-3-yl)methanol | Data Not Available | Data Not Available | Data Not Available |
| Biphenyl | Biphenyl | ~70[1] | >400[2] | Not Applicable |
| Biphenyl-4-methanol | Biphenyl-4-methanol | 96-100[3][4] | Data Not Available | Data Not Available |
| 2-Methyl-3-biphenylmethanol | 2-Methyl-3-biphenylmethanol | 73-76[5] | Data Not Available | Data Not Available |
| para-Substituted Biphenyl Derivative | para-Substituted Biphenyl Derivative | 224 ± 1[6] | Data Not Available | Data Not Available |
| meta-Substituted Biphenyl Derivative | meta-Substituted Biphenyl Derivative | 149 ± 1[6] | Data Not Available | Data Not Available |
| CBPmBI | (9-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)-3-(3-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole) | Data Not Available | 494 | 157 |
| CBPPO | (9-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-9H-carbazole | Data Not Available | 460 | 147 |
Experimental Protocols
The data presented for the biphenyl derivatives were likely obtained using standard thermal analysis techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The general protocols for these experiments are as follows:
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the thermal stability and decomposition temperature of a material.
General Protocol:
-
Sample Preparation: A small amount of the sample (typically 2-10 mg) is accurately weighed and placed into a TGA crucible (e.g., aluminum or platinum).
-
Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA furnace.
-
Atmosphere Control: The furnace is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 600 °C).
-
Data Acquisition: The instrument records the sample's mass as a function of temperature. The decomposition temperature (Td) is typically identified as the temperature at which a significant mass loss begins.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transition temperature, and other thermal transitions.
General Protocol:
-
Sample Preparation: A small amount of the sample (typically 2-10 mg) is weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Atmosphere Control: The cell is purged with an inert gas.
-
Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature. Endothermic events (like melting) and exothermic events are observed as peaks in the DSC thermogram.
Logical Workflow for Thermal Stability Analysis
The process of analyzing the thermal stability of a novel compound like this compound involves a logical progression from initial characterization to detailed stability assessment.
References
- 1. 1,1'-Biphenyl, 4-methyl- [webbook.nist.gov]
- 2. (4-Methylphenyl) methanol, neopentyl ether - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methyl-3-biphenylmethanol | 76350-90-8 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Performance Analysis of Biphenyl-Based Host Materials in Phosphorescent OLED Applications
An Objective Comparison Guide for Researchers
Introduction
The selection of a host material is critical in PhOLEDs. It must possess a triplet energy higher than that of the phosphorescent guest to ensure efficient energy transfer and prevent back-transfer, which would quench the emission. Furthermore, the host material's charge transport characteristics are pivotal for maintaining a balanced charge carrier distribution within the emissive layer, directly impacting the device's efficiency, operating voltage, and stability.
This guide will present quantitative performance data from literature, detail the experimental protocols for device fabrication and characterization, and provide visualizations to illustrate the device architecture and evaluation workflow.
Quantitative Performance Comparison
The following table summarizes the performance of green PhOLEDs employing CBP as the host material and TPBi as the electron-transporting layer. The data is compiled from studies with comparable device architectures to ensure a relevant comparison.
| Device Architecture | Host Material | Electron Transport Material | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. Luminance (cd/m²) | Driving Voltage @ 1000 cd/m² (V) | Ref. |
| ITO / HTL / CBP :Ir(ppy)₃ (EML) / TPBi (ETL) / LiF / Al | CBP | TPBi | 60.6 | 56.6 | 34090 @ 12V | ~6.4 V | [1][2] |
| ITO / HTL / Ir(ppy)₃:CBP (EML) / TPBi (ETL) / LiF / Al | CBP | TPBi | 69.0 | 71.0 | >10000 | Not Specified | [2] |
| ITO / HTL / TcTa :Ir(ppy)₃ (EML) / TPBi (ETL) / LiF / Al | TcTa | TPBi | ~40 | ~22 | >10000 | Not Specified | [2] |
Note: HTL (Hole Transport Layer) and EML (Emissive Layer) thicknesses and doping concentrations are key variables that can affect performance. The data presented represents optimized or representative device performance from the cited literature.
Experimental Protocols
The following protocols describe the general procedures for the fabrication and characterization of phosphorescent OLEDs as reported in the literature.
1. Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
After cleaning, the substrates are dried in an oven and then treated with UV-ozone or oxygen plasma to enhance the work function of the ITO and improve hole injection.
2. Thin Film Deposition:
-
All organic layers and the metal cathode are deposited via thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr).
-
The deposition rates and thicknesses of the layers are monitored in-situ using a quartz crystal microbalance.
-
Hole Transport Layer (HTL): A material such as N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) or 4,4',4''-tris(N-carbazolyl)-triphenylamine (TCTA) is deposited to a typical thickness of 30-60 nm.
-
Emissive Layer (EML): The host material (e.g., CBP) and the phosphorescent guest emitter (e.g., Ir(ppy)₃) are co-evaporated from separate sources. The doping concentration of the guest is precisely controlled by adjusting the relative deposition rates (typically 6-20 wt%). The EML thickness is generally between 20-40 nm.
-
Electron Transport Layer (ETL): An electron-transporting material like TPBi is deposited onto the EML with a typical thickness of 30-60 nm.
-
Electron Injection Layer (EIL): A thin layer of a low work function material, such as lithium fluoride (LiF) (~1 nm), is deposited to facilitate electron injection.
-
Cathode: A metal cathode, typically aluminum (Al) (~100 nm), is deposited on top of the EIL.
3. Device Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics of the fabricated devices are measured using a source meter and a photometer.
-
The electroluminescence (EL) spectra are recorded with a spectroradiometer.
-
The current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) are calculated from the J-V-L data.
-
Device lifetime is often characterized as the time it takes for the initial luminance to decrease by a certain percentage (e.g., LT50, the time to 50% of initial luminance) under a constant current density.
Visualizations
Caption: A diagram illustrating a typical multilayer PhOLED device structure and the process of charge injection, transport, and recombination leading to light emission.
Caption: A workflow diagram outlining the key steps in the fabrication and performance evaluation of OLED devices.
References
Safety Operating Guide
Safe Disposal of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol: A Procedural Guide
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides detailed, step-by-step procedures for the safe disposal of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol, a compound used in organic synthesis for research and development. Due to the limited toxicological data available for this specific chemical, it should be handled as a hazardous substance, exercising caution and adhering to all institutional and regulatory guidelines. The biphenyl and methanol components of the molecule suggest potential for environmental persistence and toxicity.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling of this chemical and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3][4]
-
Waste Identification and Collection:
-
Treat all this compound and materials contaminated with it as hazardous waste.[2]
-
Collect liquid waste in a dedicated, leak-proof, and chemically compatible container.[5] The original product container is often a suitable choice if it is in good condition.[6]
-
For solid waste, such as contaminated labware (e.g., pipette tips, weighing boats), collect it in a separate, clearly labeled container.[3]
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound".[5]
-
Include the approximate concentration and quantity of the waste.
-
Affix a completed hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6][7] This area should be at or near the point of waste generation.[7]
-
Ensure the waste is segregated from incompatible materials, such as strong oxidizing agents.[6][8]
-
Liquid waste containers should be stored in secondary containment to prevent spills.[5]
-
-
Disposal of Empty Containers:
-
A container is not considered empty until all contents have been thoroughly removed.[3][5]
-
For containers that held this compound, the first rinse with a suitable solvent (such as methanol or ethanol) must be collected and disposed of as hazardous waste.[5]
-
As a best practice, especially given the unknown toxicity, triple rinse the container. Collect all rinsate as hazardous waste.[3]
-
After rinsing and allowing the container to air dry, deface or remove the original label.[2][3] It may then be disposed of as regular solid waste, in accordance with institutional policy.
-
-
Requesting Waste Pickup:
Quantitative Data and Regulatory Limits
| Parameter | Guideline/Value | Source Regulation/Guideline |
| Satellite Accumulation Area (SAA) Limit | Max. 55 gallons of hazardous waste | University of Pennsylvania EHRS[7] |
| Acutely Toxic Waste SAA Limit | Max. 1 quart of liquid or 1 kg of solid | University of Pennsylvania EHRS[7] |
| Methanol Flash Point | 9 °C (48.2 °F) | Agilent Technologies SDS[9] |
| Methanol Oral Toxicity | Toxic if swallowed (Acute Toxicity - Oral 3) | Agilent Technologies SDS[9] |
| Methanol Inhalation Toxicity | Toxic if inhaled (Acute Toxicity - Inhalation 3) | Agilent Technologies SDS[9] |
| Methanol Dermal Toxicity | Toxic in contact with skin (Acute Toxicity - Dermal 3) | Agilent Technologies SDS[9] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. acs.org [acs.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. fishersci.com [fishersci.com]
- 9. agilent.com [agilent.com]
Essential Safety and Operational Guide for (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol
This guide provides critical safety and logistical information for handling (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), handling protocols, and emergency procedures.
Hazard Identification and Precautions
According to the Safety Data Sheet (SDS), the toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it is crucial to handle this compound with caution. Key precautionary statements include:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
P262: Do not get in eyes, on skin, or on clothing.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| PPE Category | Item | Specification |
| Respiratory Protection | Respirator | NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |
| Hand Protection | Gloves | Compatible chemical-resistant gloves.[1] Butyl or nitrile rubber gloves are recommended for handling alcohols and aromatic hydrocarbons.[2] |
| Eye Protection | Eyewear | Appropriate protective eyeglasses or chemical safety goggles as described by OSHA standards.[1] |
| Skin and Body Protection | Protective Clothing | Chemical-resistant gloves and clothing to prevent skin exposure.[1] |
Note: Always inspect gloves for signs of degradation or punctures before use. Contaminated clothing should be removed and washed before reuse.[1]
Experimental Protocols: Handling and Disposal
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood with mechanical exhaust.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1]
-
Personal Hygiene: Wash hands thoroughly after handling the compound.[1]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]
Disposal Protocol:
-
Waste Collection: Collect waste material in closed, suitable containers clearly labeled for chemical waste.[1]
-
Incineration: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Environmental Protection: Do not allow the chemical to enter soil, subsoil, surface water, or drains.[1] Ensure all wastewater containing the chemical is collected and treated at a wastewater treatment plant.[1]
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Consult an ophthalmologist.[1] |
| Skin Contact | Wash immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician.[1] |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Call a physician.[1] |
| Inhalation | Remove the casualty to fresh air and keep them warm and at rest. If breathing is irregular or stopped, administer artificial respiration. Call a physician.[1] |
Workflow for Safe Handling
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
